Phospholine
Description
Structure
3D Structure
Properties
CAS No. |
124123-09-7 |
|---|---|
Molecular Formula |
C25H40NO8P |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[(1E,7E,9E)-3-(2-aminoethyl)-10-cyclohexyl-1-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6+,11-7+,15-14+ |
InChI Key |
GAIPQMSJLNWRGC-VYTJGNNZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Phospholine Iodide (Echothiophate Iodide): A Technical Guide to its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phospholine Iodide, the common trade name for echothiophate iodide, is a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2] While its primary clinical application has been in ophthalmology for the treatment of glaucoma and accommodative esotropia, its powerful mechanism of action at the core of cholinergic neurotransmission provides a valuable tool for neuroscientific research.[1][3] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound Iodide exerts its effects on neurons. It details the kinetics of irreversible enzyme inhibition, the downstream consequences on cholinergic signaling pathways, and the resultant physiological and potential pathophysiological outcomes at the neuronal level. Furthermore, this guide outlines key experimental protocols for studying the effects of this compound Iodide and presents quantitative data where available.
Core Mechanism of Action: Irreversible Acetylcholinesterase Inhibition
The primary mechanism of action of this compound Iodide in neurons is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][4] This enzymatic degradation is a critical step in terminating cholinergic neurotransmission, allowing for precise temporal control of signaling at the synapse.
This compound Iodide, being an organophosphate, acts as a potent inhibitor of AChE. The phosphate group of echothiophate forms a stable covalent bond with the serine hydroxyl group within the active site of the AChE enzyme.[2] This phosphorylation of the enzyme's active site renders it catalytically inactive. The resulting phosphorylated enzyme complex is extremely stable and hydrolyzes at a very slow rate, leading to a long-lasting and effectively irreversible inhibition of AChE.[4] Consequently, the regeneration of functional AChE requires the synthesis of new enzyme molecules, a process that can take days to weeks.[2]
The inhibition of AChE by this compound Iodide leads to an accumulation of acetylcholine in the synaptic cleft of cholinergic neurons.[4] This excess acetylcholine results in the hyperstimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic and presynaptic neurons, leading to a potentiation and prolongation of cholinergic signaling.[4]
Quantitative Analysis of Acetylcholinesterase Inhibition
The dose-dependent effects of echothiophate have been observed in vivo. For instance, direct bilateral infusions of echothiophate into the dentate gyrus of rats produced dose-dependent increases in locomotor activity, indicating a significant impact on neuronal circuits.[6] Similarly, chronic topical application in monkeys led to a subsensitivity of the accommodative mechanism to cholinergic agonists, demonstrating long-term changes in neuronal signaling pathways in response to sustained AChE inhibition.[7]
Table 1: Summary of Available Quantitative and Dose-Response Data for Echothiophate
| Parameter | Value/Observation | Species/System | Reference |
| Inhibition Type | Irreversible | Acetylcholinesterase | [1][2] |
| Behavioral Effect | Dose-dependent increase in locomotor activity | Rat (in vivo, intra-hippocampal infusion) | [6] |
| Physiological Effect | Cholinergic subsensitivity of the accommodative mechanism | Cynomolgus Monkey (in vivo, topical) | [7] |
| Systemic Effect | Depression of plasma and erythrocyte cholinesterase levels | Humans (topical ophthalmic use) | [1] |
Impact on Neuronal Signaling Pathways
The accumulation of acetylcholine at the synapse due to this compound Iodide-mediated AChE inhibition leads to the persistent activation of both muscarinic and nicotinic acetylcholine receptors, triggering a cascade of downstream signaling events within the neuron.
Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate slower, more modulatory cholinergic responses. There are five subtypes (M1-M5), which are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade can lead to neuronal depolarization, increased excitability, and modulation of various cellular processes.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which is an inhibitory effect.
Nicotinic Receptor Signaling
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+). This influx leads to depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential (EPSP). If the depolarization reaches the threshold, it will trigger an action potential.
The sustained high levels of acetylcholine caused by this compound Iodide can lead to a phenomenon known as "depolarization block" at nicotinic receptors. Initially, there is intense stimulation and neuronal firing. However, prolonged exposure to the agonist leads to receptor desensitization and inactivation of voltage-gated sodium channels, rendering the neuron unable to repolarize and fire further action potentials. This is a key aspect of the toxicity of organophosphates.
Experimental Protocols
Investigating the neuronal effects of this compound Iodide requires a combination of biochemical and electrophysiological techniques. Below are detailed methodologies for key experiments.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in water)
-
Neuronal cell lysate or purified AChE
-
This compound Iodide (Echothiophate Iodide) solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.
-
Sample Preparation: Prepare neuronal cell lysates by homogenizing cells in a suitable buffer and centrifuging to remove debris. Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of neuronal lysate (or purified AChE)
-
10 µL of this compound Iodide solution at various concentrations (or buffer for control).
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of DTNB solution to each well, followed by 20 µL of ATCI solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA/min). The percentage of inhibition can be calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100 Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical properties of individual neurons, including resting membrane potential, action potentials, and synaptic currents.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a neuron. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the intracellular environment. The membrane potential can be clamped at a specific voltage (voltage-clamp) to measure ionic currents, or the current can be injected to observe changes in membrane potential (current-clamp).
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Glass micropipettes
-
External (extracellular) solution (e.g., artificial cerebrospinal fluid)
-
Internal (intracellular) solution
-
This compound Iodide solutions
Procedure:
-
Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices. Prepare fresh external and internal solutions. Pull glass micropipettes to a resistance of 3-7 MΩ.
-
Cell Targeting: Place the neuronal preparation in the recording chamber and identify a healthy neuron under the microscope.
-
Pipette Positioning: Fill a micropipette with internal solution and carefully approach the target neuron using the micromanipulator.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Recording:
-
Current-Clamp: Record the resting membrane potential and inject current steps to elicit action potentials. Bath apply this compound Iodide at various concentrations and observe changes in firing frequency, action potential waveform, and resting membrane potential.
-
Voltage-Clamp: Clamp the membrane potential at a specific holding potential (e.g., -70 mV) and record spontaneous or evoked synaptic currents. Apply this compound Iodide and observe changes in the frequency and amplitude of these currents.
-
-
Data Analysis: Analyze the recorded electrophysiological data to quantify changes in neuronal excitability and synaptic transmission.
Conclusion
This compound Iodide serves as a powerful pharmacological tool for the in-depth study of the cholinergic nervous system. Its irreversible inhibition of acetylcholinesterase provides a robust method for inducing a state of cholinergic hyperstimulation, allowing researchers to investigate the intricate downstream signaling pathways and the resulting alterations in neuronal function. While its clinical use is primarily in ophthalmology, the fundamental mechanism of action at the neuronal level offers significant insights for neuropharmacology, toxicology, and the development of novel therapeutics targeting the cholinergic system. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its effects on neuronal activity, contributing to a deeper understanding of cholinergic modulation in both health and disease. Further research is warranted to establish precise quantitative parameters of its interaction with neuronal acetylcholinesterase to refine its use as a research tool.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Echothiophate - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Behavior during hippocampal microinfusions: anticholinesterase-induced locomotor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticholinesterase-induced cholinergic subsensitivity in primate accommodative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Echothiophate Iodide: A Technical Guide
An In-depth Exploration of the History, Discovery, and Mechanism of a Potent Acetylcholinesterase Inhibitor
Abstract
Echothiophate iodide, a long-acting and irreversible acetylcholinesterase inhibitor, holds a significant place in the history of ophthalmic pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of echothiophate iodide, with a particular focus on its application in the management of glaucoma and accommodative esotropia. Detailed experimental protocols from seminal preclinical and clinical studies are presented, alongside a quantitative analysis of its therapeutic efficacy and safety profile. Through the use of signaling pathway and experimental workflow diagrams, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this noteworthy organophosphate compound.
A Historical Overview: From Discovery to Clinical Application
The journey of echothiophate iodide began in the mid-20th century, a period of significant advancement in the understanding of cholinergic pharmacology. The pioneering work on organophosphates as cholinesterase inhibitors paved the way for the development of therapeutic agents with potent and prolonged effects.
The invention of echothiophate iodide is credited to H.M. Fitch, who was granted a U.S. patent for the compound in 1959, with the patent assigned to Campbell Pharmaceuticals, Inc.[1] This development marked a crucial milestone in the search for more effective treatments for glaucoma, a condition characterized by elevated intraocular pressure (IOP). The trade name for echothiophate iodide, Phospholine Iodide®, became synonymous with potent IOP reduction.[2] Fera Pharmaceuticals later made this compound Iodide® available to patients through a specialty pharmacy partner.[3]
Early clinical investigations, such as those conducted at the Massachusetts Eye and Ear Infirmary, played a pivotal role in establishing the clinical utility of echothiophate iodide in treating glaucoma.[4] These studies demonstrated its ability to significantly lower IOP in patients who were often refractory to other treatments. Subsequently, its application was extended to the diagnosis and management of accommodative esotropia, a form of strabismus in children.[5][6]
The Chemistry of a Potent Inhibitor: Synthesis of Echothiophate Iodide
The synthesis of echothiophate iodide is a multi-step process that results in a stable and potent organophosphate compound. The chemical name for echothiophate iodide is 2-(Diethoxyphosphorylsulfanyl)ethyl-N,N,N-trimethylazanium iodide.
The synthesis can be broadly outlined in two main stages:
Stage I: Preparation of S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate
This initial stage involves the reaction of diethylchlorophosphoric acid with 2-dimethylaminoethylmercaptan. This reaction forms the intermediate compound, S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate.
Stage II: Alkylation to form Echothiophate Iodide
The intermediate from Stage I is then alkylated using methyl iodide. This step introduces a methyl group to the nitrogen atom of the dimethylaminoethyl group, resulting in the formation of the quaternary ammonium salt, echothiophate iodide.
A detailed, multi-step process for the preparation of a crystalline form of echothiophate iodide has also been described, which involves the following key steps:
-
Providing a solution of 2-(dimethylamino) ethanethiol or its salt and a base in an organic solvent.
-
Optionally heating the reaction mixture and obtaining a residual mass.
-
Treating the material with diethyl halogen phosphate in an organic solvent with a boiling point greater than 100°C to obtain S-2-(dimethyl amino) ethyl O,O-diethyl phosphorothioate.
-
Reacting the resulting compound with methyl iodide in an organic solvent.
-
Isolating the pure echothiophate iodide.
Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase
Echothiophate iodide exerts its pharmacological effects through the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][7] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft, thus terminating its action.[7]
By forming a stable covalent bond with the serine residue at the active site of AChE, echothiophate iodide effectively inactivates the enzyme.[7] This inactivation is long-lasting, and the restoration of cholinergic function requires the synthesis of new AChE molecules. The slow rate of hydrolysis of the echothiophate-AChE complex contributes to the drug's prolonged duration of action, which can last for a week or more.[1]
The resulting accumulation of acetylcholine at cholinergic synapses potentiates its effects on muscarinic and nicotinic receptors. In the eye, this leads to:
-
Contraction of the ciliary muscle: This causes a widening of the trabecular meshwork, which is the primary drainage pathway for aqueous humor.
-
Increased outflow of aqueous humor: The enhanced drainage of aqueous humor from the anterior chamber of the eye leads to a reduction in intraocular pressure.[1][7]
-
Miosis: Constriction of the pupil.
-
Potentiation of accommodation: The process by which the eye changes optical power to maintain a clear image or focus on an object as its distance varies.
Systemic absorption of echothiophate iodide can occur, leading to a depression of both plasma and erythrocyte cholinesterase levels after several weeks of therapy.[1]
Preclinical and Clinical Data
Preclinical Studies
Animal studies were instrumental in elucidating the efficacy and safety profile of echothiophate iodide prior to its clinical use.
Table 1: Summary of Preclinical Studies on Echothiophate Iodide
| Species | Model | Dosage | Key Findings | Reference |
| Beagles | Normotensive and Inherited Glaucoma | 0.125% and 0.25% topical solutions | Reduced IOP for 25 and 53 hours, respectively. Miosis paralleled the decrease in IOP. | [8] |
| Rats | Toxicity Study | - | LD50: 174 mcg/kg | [1] |
Clinical Studies in Glaucoma
Numerous clinical trials have demonstrated the efficacy of echothiophate iodide in lowering intraocular pressure in patients with various forms of glaucoma.
Table 2: Efficacy of Echothiophate Iodide in Clinical Trials for Glaucoma
| Study Population | N (eyes) | Baseline IOP (mmHg) | Treatment | Mean IOP Reduction (mmHg) | % of Patients with ≥20% IOP Reduction | Reference |
| Pseudophakic glaucoma patients on maximal medical therapy | 24 | 30.4 ± 8.2 | 0.125% Echothiophate Iodide | 13.8 | 75% | [8] |
| Children with glaucoma after cataract extraction | 32 | 29.1 ± 5.3 | Echothiophate Iodide | 9.5 | Not Reported | [9] |
Clinical Studies in Accommodative Esotropia
Echothiophate iodide has been effectively used as both a diagnostic and therapeutic agent in children with accommodative esotropia.
Table 3: Use of Echothiophate Iodide in Accommodative Esotropia
| Application | Dosage | Duration | Expected Outcome | Reference |
| Diagnosis | 1 drop of 0.125% daily in both eyes at bedtime | 2-3 weeks | A favorable response (reduction in eye turn) is typically noted within a few hours to days if the esotropia is accommodative. | |
| Treatment | 1 drop of 0.125% every other day, with gradual dose reduction | Long-term, as tolerated | Maintenance of proper eye alignment. |
Experimental Protocols
Protocol for a Retrospective Clinical Study on Glaucoma
This protocol is based on the methodology of a study investigating the IOP-lowering effects of echothiophate iodide in pseudophakic glaucoma patients.
-
Patient Selection:
-
Inclusion criteria: Patients with pseudophakic glaucoma who are on maximal medical therapy and have been prescribed supplementary 0.125% echothiophate iodide.
-
Exclusion criteria: Patients with a history of uveitis or retinal detachment.
-
-
Data Collection:
-
Retrospectively review medical records for the period of the study.
-
Collect data on intraocular pressure (IOP) at baseline (before starting echothiophate iodide), at follow-up visits during treatment, and after discontinuation of the drug.
-
Record the number and type of all glaucoma medications used by each patient.
-
-
Treatment:
-
Administration of 0.125% echothiophate iodide ophthalmic solution, typically one drop in the affected eye(s) twice daily.
-
-
Follow-up:
-
Monitor IOP at regular intervals as determined by the treating physician.
-
-
Data Analysis:
-
Calculate the mean change in IOP from baseline to the final follow-up visit.
-
Determine the percentage of patients achieving a predefined level of IOP reduction (e.g., ≥20%).
-
Use appropriate statistical tests (e.g., paired t-test) to assess the significance of the IOP reduction.
-
Protocol for the Diagnosis and Treatment of Accommodative Esotropia
This protocol outlines the clinical approach to using echothiophate iodide for accommodative esotropia in pediatric patients.
-
Initial Assessment:
-
Conduct a comprehensive ophthalmic examination, including visual acuity testing, ocular motility assessment, and measurement of the angle of esotropia at distance and near fixation.
-
Perform a cycloplegic refraction to determine the full extent of hyperopia.
-
-
Diagnostic Trial:
-
Prescribe one drop of 0.125% echothiophate iodide ophthalmic solution to be instilled in both eyes once daily at bedtime for 2 to 3 weeks.[10]
-
A significant reduction in the esotropia is indicative of an accommodative component.
-
-
Treatment Phase (if a positive response is observed):
-
Monitoring:
-
Regularly monitor for side effects, such as the formation of iris cysts.
-
Periodically re-evaluate the need for continued treatment.
-
Safety and Tolerability
While effective, the use of echothiophate iodide is associated with a range of potential side effects, both ocular and systemic.
Ocular Side Effects:
-
Brow ache
-
Stinging and burning
-
Lid muscle twitching
-
Conjunctival and ciliary redness
-
Induced myopia with blurred vision
-
Activation of latent iritis or uveitis
-
Formation of iris cysts
-
Conjunctival thickening and obstruction of nasolacrimal canals with prolonged use
-
Lens opacities
-
Retinal detachment (rare)
Systemic Side Effects (due to systemic absorption):
-
Salivation
-
Urinary incontinence
-
Diarrhea
-
Profuse sweating
-
Muscle weakness
-
Respiratory difficulties
-
Cardiac irregularities
Digital compression of the nasolacrimal ducts for a minute or two following instillation is recommended to minimize systemic absorption.[5][10]
Conclusion
Echothiophate iodide remains a significant compound in the history of ophthalmic therapeutics. Its potent, long-acting, and irreversible inhibition of acetylcholinesterase provided a valuable treatment option for glaucoma and accommodative esotropia for many years. While the development of newer agents with more favorable side effect profiles has led to a decline in its use, a thorough understanding of its history, chemistry, and pharmacology is essential for researchers and clinicians in the field of ophthalmology and drug development. The legacy of echothiophate iodide continues to inform the ongoing quest for safer and more effective treatments for ocular diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 3. ferapharma.com [ferapharma.com]
- 4. PlumX [plu.mx]
- 5. drugs.com [drugs.com]
- 6. journals.healio.com [journals.healio.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of topically applied demecarium bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraocular pressure control with echothiophate iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Phospholine Iodide (Echothiophate Iodide): A Preclinical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Phospholine Iodide (echothiophate iodide), an irreversible organophosphate acetylcholinesterase inhibitor. The primary therapeutic application of this compound Iodide is in the management of glaucoma, where it effectively reduces intraocular pressure (IOP). This document details its mechanism of action, summarizes its effects in preclinical models, and provides relevant experimental protocols.
Mechanism of Action
This compound Iodide is a potent, long-acting cholinesterase inhibitor. Its mechanism of action involves the irreversible inhibition of the enzyme acetylcholinesterase (AChE). By forming a stable covalent bond with the serine residue at the active site of AChE, this compound Iodide prevents the hydrolysis of acetylcholine (ACh). This leads to an accumulation of ACh at cholinergic synapses, thereby potentiating its effects.
In the eye, this enhanced cholinergic stimulation of the ciliary muscle and trabecular meshwork results in increased outflow of aqueous humor, which is the primary mechanism for the reduction of intraocular pressure.[1][2]
Below is a diagram illustrating the signaling pathway of this compound Iodide's mechanism of action.
Pharmacodynamics
The primary pharmacodynamic effect of this compound Iodide is the reduction of intraocular pressure. Its irreversible inhibition of acetylcholinesterase leads to a prolonged duration of action.
Acetylcholinesterase Inhibition
| Enzyme Source | Inhibitor | IC50 | Assay Method |
| e.g., Purified human recombinant AChE | Echothiophate Iodide | Data not available | e.g., Ellman's Method |
| e.g., Rabbit brain homogenate | Echothiophate Iodide | Data not available | e.g., Fluorometric assay |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity and inhibition.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from desired source, e.g., purified enzyme or tissue homogenate)
-
This compound Iodide (Echothiophate Iodide) at various concentrations
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of this compound Iodide at a range of concentrations.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of this compound Iodide or vehicle control to the wells and incubate for a specified period to allow for enzyme inhibition.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of this compound Iodide.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Efficacy in Preclinical Models of Glaucoma
This compound Iodide has been evaluated in various preclinical models of glaucoma, primarily in rabbits, to assess its efficacy in reducing intraocular pressure. While our search did not yield specific quantitative data tables from these preclinical studies, the following table is presented as a template for such findings.
| Preclinical Model | Animal Species | Treatment | IOP Reduction (%) |
| Steroid-Induced Ocular Hypertension | Rabbit | 0.125% Echothiophate Iodide | Data not available |
| Water-Loading Model | Rabbit | 0.125% Echothiophate Iodide | Data not available |
| Microbead-Induced Ocular Hypertension | Rabbit | 0.125% Echothiophate Iodide | Data not available |
It is important to note that one study in pigmented rabbits reported a hypertensive effect of echothiophate, which may be a species- or model-specific response.
Experimental Protocol: Steroid-Induced Ocular Hypertension in Rabbits
This is a commonly used preclinical model to induce a sustained elevation of IOP.
-
Animals: New Zealand White rabbits are typically used.
-
Induction of Ocular Hypertension:
-
Administer a topical corticosteroid (e.g., 0.1% dexamethasone or 1% prednisolone acetate) to one or both eyes of the rabbits one to four times daily.
-
Alternatively, a subconjunctival injection of a long-acting corticosteroid can be used.
-
Continue the steroid administration for a period of 2 to 4 weeks, or until a stable and significant increase in IOP is observed.
-
-
IOP Measurement:
-
Measure the IOP of both eyes at baseline and at regular intervals throughout the study using a tonometer calibrated for rabbit eyes (e.g., Tono-Pen, TonoVet).
-
-
Drug Administration:
-
Once ocular hypertension is established, administer topical this compound Iodide (at the desired concentration) or vehicle control to the hypertensive eyes.
-
-
Efficacy Evaluation:
-
Measure IOP at various time points after drug administration to determine the onset, magnitude, and duration of the IOP-lowering effect.
-
The percentage of IOP reduction is calculated relative to the baseline hypertensive IOP.
-
Pharmacokinetics
| Parameter | Aqueous Humor | Vitreous Humor | Plasma |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (hr) | Data not available | Data not available | Data not available |
| AUC (ng*hr/mL) | Data not available | Data not available | Data not available |
| Half-life (hr) | Data not available | Data not available | Data not available |
Experimental Protocol: Ocular Pharmacokinetics in Rabbits
This protocol outlines a general procedure for assessing the absorption, distribution, and elimination of a topical ophthalmic drug.
-
Animals: New Zealand White or Dutch Belted rabbits are commonly used.
-
Drug Administration:
-
Administer a single topical dose of this compound Iodide to one or both eyes of each rabbit.
-
-
Sample Collection:
-
At predetermined time points after dosing, euthanize groups of animals.
-
Collect aqueous humor, vitreous humor, and blood (for plasma separation). Other tissues like cornea and iris-ciliary body can also be collected.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of echothiophate in the collected biological matrices.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate standard pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life, using appropriate pharmacokinetic software.
-
Conclusion
This compound Iodide (Echothiophate Iodide) is a well-established, potent, and long-acting irreversible acetylcholinesterase inhibitor that effectively lowers intraocular pressure by increasing the outflow of aqueous humor. While its mechanism of action is well understood, there is a notable lack of publicly available, specific quantitative data from preclinical studies regarding its in vitro potency (IC50), in vivo efficacy in standardized animal models of glaucoma, and its pharmacokinetic profile following topical administration. The experimental protocols provided in this guide offer a framework for generating such data, which would be invaluable for researchers and drug development professionals in the field of ophthalmology. Further preclinical research to fill these knowledge gaps is warranted to fully characterize the pharmacological profile of this important anti-glaucoma medication.
References
An In-Depth Technical Guide to the Irreversible Inhibition of Acetylcholinesterase by Echothiophate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate is a potent organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. This guide provides a comprehensive technical overview of the molecular mechanisms underlying the irreversible inhibition of AChE by echothiophate, the subsequent "aging" process of the inhibited enzyme, and the potential for reactivation. Detailed experimental protocols for studying these phenomena are provided, along with a compilation of relevant quantitative data. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows, offering a deeper understanding for researchers and professionals in drug development and toxicology.
Introduction
Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in cholinergic neurotransmission by rapidly breaking down acetylcholine in the synaptic cleft, thereby terminating the nerve impulse.[1] The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors throughout the central and peripheral nervous systems.[2]
Echothiophate is a synthetic organophosphorus compound that functions as a long-acting, irreversible inhibitor of AChE.[3][4] Due to its potent miotic and intraocular pressure-reducing effects, it has been used therapeutically in the treatment of glaucoma.[1][3] However, its irreversible nature and potential for systemic toxicity necessitate a thorough understanding of its interaction with AChE. This guide delves into the core mechanisms of this interaction, providing the technical details required for advanced research and drug development.
Mechanism of Irreversible Inhibition
The inhibition of AChE by echothiophate is a multi-step process that results in a stable, covalent modification of the enzyme's active site. This process can be broken down into two key stages: initial binding and subsequent phosphorylation.
Initial Reversible Binding
Initially, echothiophate reversibly binds to the active site of AChE. This binding is guided by non-covalent interactions between the inhibitor and the amino acid residues within the enzyme's active site gorge.
Covalent Phosphorylation
Following the initial binding, a nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser-203) on the phosphorus atom of echothiophate occurs.[4] This results in the formation of a stable, covalent phosphoryl-enzyme conjugate and the release of a leaving group. This phosphorylation effectively renders the enzyme inactive, as the catalytic serine is no longer available to hydrolyze acetylcholine.[4]
Caption: Initial binding and phosphorylation of AChE by echothiophate.
The "Aging" Phenomenon
The phosphorylated AChE adduct can undergo a time-dependent conformational change known as "aging".[5][6] This process involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom of the inhibitor.[6] The resulting negatively charged phosphoryl-enzyme conjugate is highly stable and resistant to reactivation by nucleophilic agents like oximes.[5][7]
Caption: The aging process of phosphorylated acetylcholinesterase.
Reactivation of Inhibited Acetylcholinesterase
Before aging occurs, the phosphorylated AChE can be reactivated by strong nucleophilic agents called oximes, such as pralidoxime (2-PAM).[10][11] Pralidoxime works by binding to the anionic site of the inhibited AChE and then launching a nucleophilic attack on the phosphorus atom of the organophosphate.[10][11] This displaces the organophosphate from the serine residue, regenerating the active enzyme.[2] The efficacy of oxime reactivation is highly time-dependent and must be initiated before significant aging has occurred.[9]
Caption: Overview of AChE inhibition, aging, and reactivation pathways.
Quantitative Data
Table 1: Aging Half-Life of Echothiophate-Inhibited Cholinesterase
| Enzyme | Aging Half-Life (t½) | Reference |
| Butyrylcholinesterase (Human) | 7.2 ± 0.7 hours | [8] |
Table 2: Kinetic Constants for Oxime Reactivation of Echothiophate-Inhibited AChE
| Oxime | Dissociation Constant (K_D) (µM) | Reactivation Rate Constant (k_r) (min⁻¹) | Reference |
| Pralidoxime (2-PAM) | Data not available in cited sources | Data not available in cited sources | |
| Obidoxime | Data not available in cited sources | Data not available in cited sources | |
| HI-6 | Data not available in cited sources | Data not available in cited sources | |
| Ortho-7 | 1.3 | Data not available in cited sources | [12] |
Note: The table is populated with placeholders as specific values for these common oximes with echothiophate-inhibited AChE were not found in the initial search results. The value for Ortho-7 is provided for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key experiments used to investigate the inhibition of AChE by echothiophate.
Measurement of Acetylcholinesterase Activity (Ellman's Assay)
This spectrophotometric assay is the most common method for measuring AChE activity.[6]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in deionized water)
-
AChE enzyme preparation (e.g., from electric eel or human erythrocytes)
-
Echothiophate solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the echothiophate solution (or buffer for control)
-
10 µL of the AChE solution (e.g., 1 U/mL)
-
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for enzyme inhibition.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is calculated as: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
Caption: Experimental workflow for the Ellman's assay.
Determination of Inhibition Kinetic Constants (k_inact and K_i)
This protocol determines the kinetic parameters that characterize the irreversible inhibition of AChE by echothiophate.[13][14][15]
Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor for different periods. The remaining enzyme activity is then measured. The observed rate of inactivation (k_obs) is determined at each inhibitor concentration, and a secondary plot of k_obs versus inhibitor concentration allows for the calculation of k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration at which the rate of inactivation is half-maximal).[13]
Protocol:
-
Prepare a series of dilutions of echothiophate.
-
In separate tubes, pre-incubate the AChE enzyme with each concentration of echothiophate at a constant temperature.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each tube and dilute it into a solution containing the substrate (ATCI) and DTNB to measure the residual enzyme activity using the Ellman's assay as described above. The dilution should be sufficient to stop further inhibition during the assay.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-k_obs).
-
Create a secondary plot of k_obs versus the inhibitor concentration.
-
Fit the data to the following Michaelis-Menten-like equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
Investigation of the Aging Process
This protocol measures the rate at which the echothiophate-inhibited AChE becomes resistant to reactivation.
Principle: AChE is completely inhibited by echothiophate and then incubated over a period of time. At various time points, aliquots are taken, and the potential for reactivation by an oxime (e.g., pralidoxime) is measured. A decrease in the extent of reactivation over time indicates the progression of aging.
Protocol:
-
Incubate AChE with a concentration of echothiophate sufficient to cause >95% inhibition.
-
Remove excess, unbound echothiophate by methods such as dialysis or gel filtration.
-
Incubate the inhibited enzyme solution at a constant temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), take two aliquots of the inhibited enzyme.
-
To one aliquot, add a high concentration of pralidoxime (e.g., 1 mM) and incubate for a sufficient time to achieve maximal reactivation (e.g., 30-60 minutes).
-
To the second aliquot, add buffer as a control for spontaneous reactivation.
-
Measure the AChE activity in both the pralidoxime-treated and control aliquots using the Ellman's assay.
-
The amount of reactivatable enzyme at each time point is the difference in activity between the pralidoxime-treated and control samples.
-
Plot the natural logarithm of the percentage of reactivatable enzyme versus time. The slope of this line represents the aging rate constant (k_aging). The aging half-life can be calculated as t½ = 0.693 / k_aging.
Assessment of Oxime-Induced Reactivation
This protocol quantifies the ability of an oxime to reactivate echothiophate-inhibited AChE.
Protocol:
-
Prepare echothiophate-inhibited AChE as described in the aging protocol and remove excess inhibitor.
-
Prepare a series of dilutions of the oxime reactivator (e.g., pralidoxime).
-
Initiate the reactivation by adding each concentration of the oxime to the inhibited enzyme solution.
-
At various time points, take aliquots and measure the recovered AChE activity using the Ellman's assay.
-
Plot the recovered enzyme activity versus time for each oxime concentration.
-
The initial rate of reactivation can be determined from the initial slope of these curves.
-
The reactivation rate constant (k_r) can be determined by plotting the observed reactivation rates against the oxime concentration.
Conclusion
The irreversible inhibition of acetylcholinesterase by echothiophate is a complex process involving initial binding, covalent phosphorylation, and a subsequent aging reaction that renders the enzyme resistant to reactivation. Understanding the kinetics and mechanisms of these processes is crucial for the development of effective countermeasures against organophosphate poisoning and for the safe therapeutic use of such compounds. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively investigate these interactions, contributing to a deeper understanding of enzyme inhibition and the development of novel therapeutic strategies. The provided diagrams offer a clear visual representation of these complex interactions, aiding in the comprehension and communication of these critical biochemical events.
References
- 1. scribd.com [scribd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. How long is the window before ageing of acetylcholinesterase after organophosphate poisoning? – PharmaNUS [blog.nus.edu.sg]
- 8. medchemexpress.com [medchemexpress.com]
- 9. litfl.com [litfl.com]
- 10. researchgate.net [researchgate.net]
- 11. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Pralidoxime--the gold standard of acetylcholinesterase reactivators--reactivation in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Echothiophate Iodide on Animal Models of Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Echothiophate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] While its clinical application has been primarily in the field of ophthalmology for the treatment of glaucoma, its mechanism of action holds significant implications for neuroscience research, particularly in the study of neurodegenerative disorders where cholinergic dysfunction is a key pathological feature.[3] This technical guide provides a comprehensive overview of the known pharmacology of echothiophate iodide and explores its potential, though largely unrealized, application in animal models of neurodegeneration. Due to a notable scarcity of direct experimental studies investigating the in vivo effects of echothiophate iodide in such models, this document will also extrapolate from the broader knowledge of organophosphate neurotoxicity to inform potential research avenues.
Introduction to Echothiophate Iodide
Echothiophate iodide is an organophosphorus compound that functions as a cholinesterase inhibitor.[1] Its primary therapeutic use has been in the management of glaucoma and accommodative esotropia.[2]
Mechanism of Action
The fundamental mechanism of echothiophate iodide involves the irreversible inhibition of acetylcholinesterase (AChE).[2] AChE is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates its action at the synaptic cleft.[1]
Echothiophate iodide covalently binds to the serine residue at the active site of AChE, forming a stable, phosphorylated enzyme that is resistant to hydrolysis.[1][2] This inactivation of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of cholinergic receptors (both muscarinic and nicotinic).[1] While this effect is therapeutic in the eye for glaucoma, systemic absorption can lead to widespread cholinergic effects.[3]
Cholinergic Dysfunction in Neurodegenerative Diseases
A compelling rationale exists for investigating the effects of potent cholinesterase inhibitors like echothiophate iodide in the context of neurodegeneration. Many of these disorders are characterized by a significant loss of cholinergic neurons and a corresponding decline in acetylcholine levels, which contributes to cognitive and motor deficits.
-
Alzheimer's Disease (AD): A hallmark of AD is the early and severe degeneration of cholinergic neurons in the basal forebrain, leading to a profound cholinergic deficit in the cerebral cortex and hippocampus. This deficit is strongly correlated with the severity of cognitive impairment.
-
Parkinson's Disease (PD): While primarily known as a dopaminergic disorder, significant cholinergic denervation also occurs in the brains of PD patients, contributing to both motor and non-motor symptoms, including cognitive decline and dementia.
Animal Models of Neurodegeneration
A variety of animal models are utilized to study the pathology and potential treatments for neurodegenerative diseases. These models often aim to replicate key aspects of the human condition, such as specific proteinopathies, neuronal loss, or neurotransmitter deficits.
Alzheimer's Disease Models
-
Scopolamine-Induced Amnesia: Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, leading to transient cognitive deficits, particularly in learning and memory.[4][5][6][7] This model is widely used to screen for compounds that can ameliorate cholinergic dysfunction-related memory impairment.[4][6][7]
-
Amyloid-Beta (Aβ) Infusion Models: Direct infusion of Aβ peptides into the brain of rodents can mimic the amyloid plaque pathology of AD and induce cognitive deficits.
-
Transgenic Models: Mice genetically engineered to overexpress human genes with mutations linked to familial AD (e.g., APP, PSEN1, MAPT) develop age-dependent amyloid plaques, neurofibrillary tangles, and cognitive decline.
Parkinson's Disease Models
-
6-Hydroxydopamine (6-OHDA) Model: The neurotoxin 6-OHDA is injected directly into the substantia nigra or striatum of rodents, where it selectively destroys dopaminergic neurons, replicating the primary motor deficits of PD.[8]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: MPTP is a neurotoxin that, when administered systemically, is metabolized to MPP+, which is then selectively taken up by dopaminergic neurons, leading to their destruction.[8] This model is widely used in both rodents and non-human primates.[8]
-
Alpha-Synuclein Models: These models involve the overexpression of alpha-synuclein, the primary component of Lewy bodies, to study its role in PD pathogenesis.
Potential In Vivo Effects of Echothiophate Iodide in Neurodegeneration Models: A Hypothetical Framework
While direct experimental data is lacking, we can hypothesize the potential effects of echothiophate iodide in animal models of neurodegeneration based on its potent and long-lasting AChE inhibition. The systemic administration of echothiophate iodide could be a valuable tool to investigate the consequences of chronic cholinergic hyperstimulation on the progression of neurodegenerative pathologies.
Data Presentation (Hypothetical)
The following table summarizes the potential experimental readouts that could be assessed if echothiophate iodide were to be studied in animal models of neurodegeneration.
| Parameter | Animal Model | Potential Effect of Echothiophate Iodide | Rationale |
| Cognitive Function | Scopolamine-induced Amnesia | Reversal of memory deficits | Compensation for muscarinic receptor blockade by increasing synaptic acetylcholine. |
| Transgenic AD mice | Initial improvement followed by potential exacerbation of cognitive decline | Acute increase in ACh may be beneficial, but chronic overstimulation could lead to excitotoxicity and receptor desensitization. | |
| Motor Function | MPTP-induced Parkinsonism | Modulation of motor deficits | Cholinergic interneurons in the striatum play a key role in motor control; their over-activity could either improve or worsen parkinsonian symptoms. |
| Neuroinflammation | LPS-induced model | Potential modulation of microglial and astrocyte activation | Cholinergic signaling is known to have anti-inflammatory effects (the "cholinergic anti-inflammatory pathway"), but excessive stimulation could also trigger inflammatory responses. |
| Histopathology | Transgenic AD mice | Alterations in amyloid plaque deposition and tau pathology | Cholinergic activity can influence the processing of amyloid precursor protein (APP). |
| MPTP-induced Parkinsonism | Impact on dopaminergic neuron survival | Cholinergic overstimulation could potentially exacerbate excitotoxicity in vulnerable neuronal populations. |
Experimental Protocols (Proposed)
The following represents a proposed experimental protocol for investigating the effects of echothiophate iodide in a scopolamine-induced amnesia model in mice.
Objective: To determine if chronic administration of echothiophate iodide can prevent or reverse scopolamine-induced memory deficits.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Echothiophate iodide
-
Scopolamine hydrobromide
-
Sterile saline
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=10-12 per group):
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + Scopolamine
-
Echothiophate Iodide (dose 1) + Scopolamine
-
Echothiophate Iodide (dose 2) + Scopolamine
-
-
Drug Administration:
-
Administer echothiophate iodide or vehicle intraperitoneally (i.p.) once daily for 14 days. Dosing would need to be carefully determined to achieve significant but sub-toxic AChE inhibition.
-
On day 15, administer scopolamine (1 mg/kg, i.p.) or vehicle 30 minutes prior to behavioral testing.
-
-
Behavioral Testing:
-
Y-maze: Assess spatial working memory based on the spontaneous alternation behavior.
-
Morris Water Maze: Evaluate spatial learning and memory over several days of training, followed by a probe trial to assess memory retention.
-
-
Neurochemical Analysis (Post-mortem):
-
Measure acetylcholinesterase activity in the cortex and hippocampus to confirm the effect of echothiophate iodide.
-
Measure acetylcholine levels to determine the extent of cholinergic enhancement.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by echothiophate iodide.
Experimental Workflow: Investigating Echothiophate Iodide in a Neurodegeneration Model
Caption: Proposed workflow for studying echothiophate iodide in vivo.
Conclusion and Future Directions
Echothiophate iodide represents a powerful pharmacological tool that has been surprisingly underutilized in the field of neurodegeneration research. Its irreversible inhibition of acetylcholinesterase provides a unique opportunity to study the long-term consequences of sustained cholinergic hyperactivity in the context of various neurodegenerative pathologies.
The lack of direct experimental evidence is a significant research gap. Future studies should focus on carefully designed in vivo experiments using established animal models of Alzheimer's and Parkinson's diseases. Such research would not only elucidate the role of the cholinergic system in the progression of these devastating disorders but could also uncover novel therapeutic strategies. Key questions to be addressed include the impact of chronic cholinergic overstimulation on neuroinflammation, protein aggregation, and neuronal survival. The hypothetical frameworks and protocols outlined in this guide offer a starting point for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. njppp.com [njppp.com]
- 7. Xia & He Publishing [xiahepublishing.com]
- 8. conductscience.com [conductscience.com]
The Therapeutic Potential of Echothiophate Iodide: A Technical Guide for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate iodide, a long-acting and irreversible organophosphate cholinesterase inhibitor, has a well-established clinical history in the management of glaucoma and accommodative esotropia.[1][2][3] Its potent and sustained inhibition of acetylcholinesterase (AChE) offers a compelling mechanism of action that may hold therapeutic potential beyond its current ophthalmic indications. This technical guide delves into the core pharmacology of echothiophate iodide, presenting key quantitative data, outlining its established mechanism of action, and providing a framework for exploring its future therapeutic applications. While early-stage research into novel indications is limited, this document serves as a foundational resource for researchers and drug development professionals interested in unlocking the broader therapeutic utility of this potent molecule.
Core Pharmacology and Mechanism of Action
Echothiophate iodide exerts its pharmacological effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[1][2][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a crucial step in terminating cholinergic neurotransmission.[1]
The mechanism of inhibition involves the formation of a stable covalent bond between the phosphate group of echothiophate and the serine residue at the active site of AChE.[5] This phosphorylation renders the enzyme permanently inactive.[5] The regeneration of acetylcholinesterase activity is therefore dependent on the synthesis of new enzyme molecules, leading to a prolonged duration of action that can last for days to weeks.[1][5]
The resulting accumulation of acetylcholine at cholinergic synapses potentiates the action of ACh on its receptors, leading to enhanced parasympathetic activity.[1][2] In its approved ophthalmic use, this leads to ciliary muscle contraction, which increases the outflow of aqueous humor and reduces intraocular pressure in glaucoma.[1][2][6]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the fundamental mechanism of action of echothiophate iodide at the cholinergic synapse.
References
- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 3. Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Echothiophate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Echothiophate Iodide Administration in Rodent Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate iodide is a potent, long-acting, and irreversible cholinesterase inhibitor.[1] In the context of glaucoma, its mechanism of action involves the inhibition of acetylcholinesterase in the eye.[1][2] This leads to an accumulation of acetylcholine at the neuromuscular junction of the ciliary body and iris sphincter. The resulting effects include miosis (constriction of the pupil) and increased outflow of aqueous humor through the trabecular meshwork, which in turn lowers intraocular pressure (IOP).[1][2] While extensively studied in humans for the treatment of glaucoma, detailed protocols for its application in rodent models are less commonly reported in recent literature. These application notes provide a compilation of available information and protocols for the use of echothiophate iodide in preclinical glaucoma research using rodent models.
Mechanism of Action Signaling Pathway
Echothiophate iodide enhances cholinergic activity in the eye by preventing the breakdown of acetylcholine. This leads to the stimulation of muscarinic receptors in the ciliary muscle and iris sphincter, resulting in increased aqueous humor outflow and a reduction in intraocular pressure.
References
Application Notes and Protocols: In Vitro Assay for Measuring Acetylcholinesterase Inhibition by Echothiophate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate is a potent, long-acting, and irreversible organophosphate inhibitor of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), echothiophate leads to an accumulation of ACh at cholinergic synapses.[1] This enhances cholinergic transmission, a mechanism that has been utilized therapeutically in the treatment of conditions like glaucoma.[1] The irreversible nature of its binding, which involves the formation of a stable covalent bond with the active site of AChE, makes it a subject of significant interest in pharmacology and toxicology.[1]
These application notes provide a detailed protocol for measuring the in vitro inhibition of acetylcholinesterase by echothiophate using the well-established Ellman's assay. This spectrophotometric method offers a reliable and high-throughput-compatible means to determine the potency of AChE inhibitors.
Principle of the Assay
The in vitro determination of acetylcholinesterase activity is commonly performed using the colorimetric method developed by Ellman. This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm. The inhibitory effect of a compound like echothiophate is quantified by its ability to reduce the rate of this color change.
Data Presentation
The potency of an acetylcholinesterase inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Due to the irreversible nature of echothiophate's inhibition, the IC50 value is highly dependent on the pre-incubation time of the enzyme with the inhibitor.
| Inhibitor | Target Enzyme | Pre-incubation Time | IC50 | Reference Compound |
| Echothiophate | Acetylcholinesterase (AChE) | 30 minutes | Expected in the low nM to pM range* | Yes |
| Donepezil | Acetylcholinesterase (AChE) | 15 minutes | ~22.3 nM | Yes |
| Galantamine | Acetylcholinesterase (AChE) | Not Specified | ~0.5 µM | Yes |
*The specific IC50 value for echothiophate should be determined empirically under the specific experimental conditions due to its dependence on pre-incubation time and assay conditions.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Echothiophate iodide
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipettes and sterile pipette tips
-
Deionized water
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water to achieve a final concentration of 10 mM. Prepare this solution fresh before each experiment.
-
AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer at a concentration that will yield a linear rate of reaction over the desired time course. The final concentration in the well should be optimized, but a starting point of 0.05-0.2 U/mL is recommended.
-
Echothiophate Stock Solution and Dilutions: Prepare a high-concentration stock solution of echothiophate iodide in a suitable solvent (e.g., deionized water or buffer). Perform serial dilutions to obtain a range of concentrations to be tested for IC50 determination.
Assay Protocol for IC50 Determination of Echothiophate
This protocol is designed for a 96-well plate format.
-
Enzyme-Inhibitor Pre-incubation:
-
In each well of the microplate, add 20 µL of the appropriate echothiophate dilution (or buffer for the control).
-
Add 160 µL of the AChE working solution to each well.
-
Mix gently and incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation time (e.g., 30 minutes). This step is critical for irreversible inhibitors to allow for the covalent bond formation.
-
-
Initiation of the Reaction:
-
To each well, add 10 µL of the DTNB solution.
-
To initiate the enzymatic reaction, add 10 µL of the ATCh solution to each well. The final volume in each well will be 200 µL.
-
-
Measurement of Absorbance:
-
Immediately after adding the ATCh solution, place the microplate in the microplate reader.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of echothiophate.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the echothiophate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Cholinergic Synapse Signaling Pathway
References
Preparing Stable Solutions of Phospholine Iodide (Echothiophate Iodide) for Laboratory Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholine Iodide, the brand name for echothiophate iodide, is a potent, long-acting, and irreversible organophosphate cholinesterase inhibitor.[1][2][3] In a laboratory setting, it is a valuable tool for studying cholinergic signaling, neuromuscular function, and for screening potential antidotes or therapies for organophosphate exposure. The stability of echothiophate iodide in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound Iodide solutions for research applications, along with an overview of its mechanism of action.
Echothiophate iodide exerts its effect by binding to the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive.[3] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.[4]
Data Presentation: Stability of Reconstituted this compound Iodide
The stability of this compound Iodide solutions is influenced by temperature and formulation. The following table summarizes the storage conditions and stability of the commercially available ophthalmic formulation, which can serve as a guide for laboratory-prepared solutions.
| Parameter | Before Reconstitution (Lyophilized Powder) | After Reconstitution (Aqueous Solution) |
| Storage Temperature | 2°C to 8°C (Refrigerated) | Room Temperature (approx. 25°C or 68°F to 77°F) |
| Stability | Up to the expiration date on the vial | Up to 4 weeks |
| Special Instructions | Protect from light. | Do not refrigerate after reconstitution. [5][6][7][8][9] |
Note: For non-commercial, laboratory-prepared solutions in buffers such as PBS or HBSS, it is recommended to prepare fresh solutions for each experiment or to conduct stability studies for the specific buffer system and storage conditions used.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from Solid this compound Iodide (Echothiophate Iodide)
This protocol describes the preparation of a 10 mM stock solution of echothiophate iodide from a pure, solid compound.
Materials:
-
Echothiophate iodide powder (hygroscopic, handle with care)[10]
-
Sterile, deionized, and pyrogen-free water or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-warm the echothiophate iodide container: Before opening, allow the container of solid echothiophate iodide to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the hygroscopic powder.
-
Weigh the compound: In a fume hood or on a balance with a draft shield, carefully weigh the desired amount of echothiophate iodide. For example, to prepare 10 mL of a 10 mM stock solution, weigh out 3.83 mg of echothiophate iodide (Molar Mass = 383.23 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the desired solvent (e.g., 5 mL of sterile PBS) to the tube.
-
Mixing: Cap the tube securely and vortex at medium speed for 30-60 seconds, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Final Volume Adjustment: Add the remaining solvent to reach the final desired volume (e.g., add another 5 mL of sterile PBS to reach a total volume of 10 mL).
-
Final Mixing: Invert the tube several times to ensure a homogenous solution.
-
Storage: Store the stock solution at room temperature (approximately 25°C) and protect from light. It is recommended to use the solution within 4 weeks of preparation. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be validated by the researcher.
Protocol 2: Quality Control - Concentration and Purity Assessment (General Approach)
It is good laboratory practice to verify the concentration and purity of prepared stock solutions. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for this purpose.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: As echothiophate iodide lacks a strong chromophore, detection in the low UV range (e.g., 200-220 nm) is likely necessary.
-
Standard Preparation: Prepare a series of known concentrations of echothiophate iodide in the mobile phase to generate a standard curve for quantification.
Procedure:
-
Dilute a small aliquot of the prepared stock solution in the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Inject the diluted sample onto the HPLC system.
-
Compare the retention time of the major peak in the sample to that of the standard to confirm identity.
-
Calculate the concentration of the stock solution based on the peak area and the standard curve.
-
Assess purity by examining the chromatogram for the presence of any additional peaks.
Mandatory Visualizations
Caption: Experimental workflow for preparing and validating a this compound Iodide solution.
Caption: Mechanism of action of this compound Iodide in the cholinergic synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Echothiophate - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2015114470A1 - Echothiophate iodide process - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. publications.aap.org [publications.aap.org]
- 9. Echothiophate Iodide (Professional Patient Advice) - Drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Inducing Cholinergic Crisis in Animal Models Using Echothiophate Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate iodide is a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh), echothiophate iodide leads to an accumulation of ACh at cholinergic synapses.[2] This accumulation results in overstimulation of muscarinic and nicotinic receptors, which can induce a state of cholinergic crisis. This condition is characterized by a range of physiological and behavioral signs. The use of echothiophate iodide in controlled laboratory settings allows for the development of animal models of cholinergic crisis, which are valuable for studying the pathophysiology of organophosphate poisoning and for the development of novel therapeutic interventions.
These application notes provide a comprehensive overview of the use of echothiophate iodide to induce cholinergic crisis in animal models, including detailed protocols, data presentation, and visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action
Echothiophate iodide acts as an irreversible inhibitor of acetylcholinesterase. The phosphate group of echothiophate iodide forms a stable covalent bond with the serine hydroxyl group in the active site of AChE. This phosphorylation inactivates the enzyme, preventing it from hydrolyzing acetylcholine. Consequently, acetylcholine accumulates in the synaptic cleft, leading to excessive and prolonged stimulation of cholinergic receptors on postsynaptic membranes. This overstimulation of the cholinergic system manifests as a cholinergic crisis.
Signaling Pathway of Echothiophate Iodide Action
Caption: Mechanism of echothiophate iodide-induced cholinergic crisis.
Quantitative Data
The following tables summarize the available quantitative data for echothiophate iodide in common animal models. It is important to note that the LD50 values represent the dose causing lethality in 50% of the animals and should be used as a reference for determining appropriate doses for inducing a non-lethal cholinergic crisis in dose-response studies.
| Animal Model | Administration Route | LD50 Value |
| Mouse | Oral | 5.1 mg/kg |
| Intraperitoneal | 0.14 mg/kg | |
| Rat | Oral | 174 mg/kg |
| Subcutaneous | 0.174 mg/kg |
Data compiled from Safety Data Sheets.
Experimental Protocols
The following protocols provide a general framework for inducing cholinergic crisis in rodents. It is imperative that all procedures are approved by the institution's Animal Care and Use Committee (IACUC) and are performed in accordance with institutional guidelines.
Materials
-
Echothiophate iodide powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)[3]
-
Analytical balance
-
Vortex mixer
-
pH meter and solutions for pH adjustment (if necessary)
-
Animal scale
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
Preparation of Echothiophate Iodide Solution
-
Calculate the required amount of echothiophate iodide based on the desired concentration and final volume. For initial studies, it is recommended to prepare a stock solution from which working solutions of different concentrations can be made.
-
Weigh the echothiophate iodide powder accurately using an analytical balance in a chemical fume hood.
-
Dissolve the powder in sterile saline to the desired concentration. Ensure complete dissolution by vortexing.
-
Check the pH of the solution and adjust to physiological pH (7.2-7.4) if necessary, using sterile, dilute HCl or NaOH.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution as recommended by the manufacturer, typically protected from light and refrigerated.
Animal Models
-
Species: Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley, Wistar)
-
Age: Young adult (e.g., 8-12 weeks)
-
Sex: Both males and females can be used, but should be consistent within an experiment.
-
Housing: Animals should be housed in a controlled environment with a 12:12 hour light:dark cycle and ad libitum access to food and water. Acclimatize animals to the facility for at least one week before the experiment.
Administration of Echothiophate Iodide (Intraperitoneal Injection)
Intraperitoneal (IP) injection is a common route for systemic administration in rodents.
-
Weigh the animal immediately before injection to determine the precise volume to be administered.
-
Calculate the injection volume based on the animal's weight and the desired dose (mg/kg). The injection volume should not exceed 10 mL/kg.[3]
-
Restrain the animal securely. For rats, this may involve wrapping in a towel or using a two-person handling technique.[3] Mice can be restrained by scruffing the neck and securing the tail.
-
Position the animal with its head tilted downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][4]
-
Insert the needle with the bevel up at a 30-45 degree angle into the abdominal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or an organ. If blood or fluid is drawn, discard the syringe and prepare a new one.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal closely for the onset of cholinergic signs.
Observational Assessment of Cholinergic Crisis
Following administration of echothiophate iodide, animals should be continuously monitored and scored for signs of cholinergic crisis. A rating scale can be used to quantify the severity of the crisis.
| Sign | Score 0 | Score 1 | Score 2 | Score 3 |
| Tremors | Absent | Mild, intermittent | Moderate, persistent | Severe, whole-body |
| Salivation | Normal | Slight drooling | Moderate drooling | Profuse salivation |
| Lacrimation | Normal | Moist eyes | Frank tearing | Profuse tearing |
| Diarrhea | Normal feces | Soft stool | Mild diarrhea | Severe, watery diarrhea |
| Urination | Normal | Occasional urination | Frequent urination | Incontinence |
| Fasciculations | Absent | Mild, localized | Moderate, widespread | Severe, continuous |
| Respiratory Distress | Normal | Slightly increased rate | Labored breathing | Gasping, cyanosis |
| Mobility | Normal | Reduced | Ataxia, weakness | Prostration, paralysis |
This is an example scoring system and should be adapted and validated for specific experimental needs.
Measurement of Acetylcholinesterase Activity
To confirm the biochemical effect of echothiophate iodide, AChE activity can be measured in blood and tissue samples.
-
Collect blood samples at various time points post-injection via tail vein, saphenous vein, or terminal cardiac puncture.
-
Euthanize animals at predetermined time points and collect tissues of interest (e.g., brain, muscle).
-
Prepare tissue homogenates according to standard laboratory protocols.
-
Measure AChE activity using a colorimetric assay, such as the Ellman's method. This assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Experimental Workflow and Logical Relationships
Experimental Workflow for Inducing and Assessing Cholinergic Crisis
References
Application Notes and Protocols for Echothiophate Iodide in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the mechanism of action for the use of echothiophate iodide in non-human primate research. The information is intended to guide the design and execution of preclinical ophthalmic studies.
Introduction
Echothiophate iodide is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, it potentiates the effects of acetylcholine at cholinergic synapses, leading to miosis (pupil constriction), increased outflow of aqueous humor, and a subsequent reduction in intraocular pressure (IOP).[1] Due to these properties, it has been used clinically to treat glaucoma and accommodative esotropia.[1][2] Non-human primates, particularly cynomolgus monkeys (Macaca fascicularis), are valuable models for preclinical ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes.[3][4]
Mechanism of Action
Echothiophate iodide irreversibly binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. The accumulation of acetylcholine at the neuromuscular junction of the ciliary muscle and iris sphincter leads to their sustained contraction. This action increases the facility of aqueous humor outflow through the trabecular meshwork, thereby lowering intraocular pressure.[1]
Dosage and Administration in Non-Human Primates
Dosage regimens for echothiophate iodide in non-human primates have been primarily established through experimental studies. The following tables summarize quantitative data from studies in cynomolgus monkeys.
Table 1: Dosage Regimens and Observed Effects in Cynomolgus Monkeys
| Daily Dosage per Eye | Frequency | Duration | Observed Ocular Effects | Reference |
| 125 to 500 µg | Twice Daily | Several Weeks | Development of posterior and anterior subcapsular cataracts. Higher dosages led to more rapid cataract formation. | [5] |
| Not Specified | Twice Daily | Several Months | Increased intraocular pressure, collapse and densification of the trabecular meshwork. | [6] |
| Not Specified | Twice Daily | Several Months | Subsensitivity of the accommodative mechanism to pilocarpine. | [7] |
Table 2: Cataract Development Time in Cynomolgus Monkeys
| Daily Dosage per Eye | Time to Cataract Observation |
| 125 to 500 µg | 2.5 to 14 weeks |
Note: Higher dosages were associated with a more rapid onset of cataracts.[5]
Experimental Protocols
Preparation of Echothiophate Iodide Ophthalmic Solution
Echothiophate iodide is commercially available as Phospholine Iodide®, which requires reconstitution.
Materials:
-
This compound Iodide® kit (containing sterile echothiophate iodide powder and a sterile diluent)
-
Sterile gloves
-
Aseptic workspace
Protocol:
-
Following aseptic techniques, remove the aluminum seals and rubber stoppers from both the drug and diluent containers.
-
Carefully pour the entire contents of the sterile diluent into the vial containing the echothiophate iodide powder.
-
Aseptically attach the sterile dropper assembly to the reconstituted vial.
-
Shake the vial for several seconds to ensure complete dissolution of the powder.
-
The reconstituted solution is now ready for administration. Store at room temperature (around 25°C) and discard any unused solution after 4 weeks. Do not refrigerate the reconstituted solution.
Topical Ophthalmic Administration to Non-Human Primates
Materials:
-
Reconstituted echothiophate iodide solution
-
Appropriate primate restraint system
-
Sterile, single-use eye droppers (if not using the provided dropper)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Sterile saline solution and sterile gauze
Protocol:
-
Anesthetize or physically restrain the primate to ensure its safety and the accurate administration of the eye drops.
-
Apply one drop of topical anesthetic to the cornea of the eye to be treated.
-
Gently clean the periocular area with sterile saline and gauze if necessary.
-
Carefully retract the lower eyelid to form a conjunctival cul-de-sac.
-
Instill one drop of the echothiophate iodide solution into the cul-de-sac, avoiding contact of the dropper tip with the eye or surrounding tissues.
-
Gently hold the eyelids closed for approximately 30-60 seconds to facilitate drug distribution and minimize systemic absorption through the nasolacrimal duct.
-
Monitor the animal for any immediate adverse reactions.
Monitoring of Intraocular Pressure (IOP)
Materials:
-
Tonometer suitable for non-human primates (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic
Protocol:
-
Anesthetize the primate as required for the specific tonometer.
-
Apply a drop of topical anesthetic to the cornea.
-
Obtain a baseline IOP measurement before the initial administration of echothiophate iodide.
-
Measure IOP at predetermined time points following administration (e.g., 1, 4, 8, 24 hours post-dose, and then daily or weekly as per study design).
-
Record all IOP measurements meticulously for subsequent analysis.
Assessment of Cholinesterase Activity
Systemic absorption of topical echothiophate iodide can lead to a reduction in plasma and erythrocyte cholinesterase levels.[1]
Materials:
-
Blood collection supplies (syringes, needles, anticoagulant tubes)
-
Centrifuge
-
Spectrophotometer
-
Cholinesterase assay kit (e.g., based on the Ellman method)
Protocol:
-
Collect a baseline blood sample from the primate before the first dose.
-
Collect subsequent blood samples at specified intervals throughout the study.
-
Separate plasma and erythrocytes by centrifugation according to the assay kit's instructions.
-
Perform the cholinesterase activity assay on the plasma and erythrocyte lysates following the manufacturer's protocol.
-
Express cholinesterase activity as a percentage of the baseline activity to determine the degree of inhibition.
Potential Adverse Effects and Considerations
-
Cataract Formation: Long-term administration of echothiophate iodide has been shown to induce subcapsular cataracts in cynomolgus monkeys.[5] The onset and severity are dose-dependent.
-
Increased Intraocular Pressure: Paradoxically, long-term treatment can lead to an increase in IOP, potentially due to structural changes in the trabecular meshwork.[6]
-
Systemic Cholinesterase Inhibition: Significant systemic absorption can lead to a decrease in plasma and erythrocyte cholinesterase activity, which may result in systemic cholinergic side effects.[1]
-
Ocular Irritation: As with many topical ophthalmic drugs, transient stinging or burning upon instillation may occur.
Conclusion
The use of echothiophate iodide in non-human primates is a valuable tool for preclinical research in ophthalmology. Careful consideration of dosage, meticulous adherence to administration protocols, and comprehensive monitoring of both ocular and systemic parameters are essential for obtaining reliable and reproducible data while ensuring the welfare of the research animals. These application notes and protocols provide a framework for researchers to design and implement studies involving echothiophate iodide in non-human primates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. Design, methodology, and preliminary results of the non-human primates eye study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of subcapsular cataracts in cynomolgus monkeys by echothiophate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomechanics of echothiophate-induced anatomic changes in monkey aqueous outflow system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticholinesterase-induced cholinergic subsensitivity in primate accommodative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Acetylcholinesterase Inhibitors Utilizing Echothiophate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, and is also the mechanism of toxicity for various pesticides and nerve agents.[1][2] High-throughput screening (HTS) assays are essential for the efficient identification of novel AChE inhibitors from large compound libraries.[3]
These application notes provide detailed protocols for robust HTS assays to identify and characterize AChE inhibitors, with a specific focus on the strategic use of echothiophate. Echothiophate is a potent, long-acting, and irreversible organophosphate inhibitor of acetylcholinesterase.[4] It functions by covalently binding to the serine residue in the active site of AChE, leading to permanent inactivation of the enzyme.[4] In the context of HTS, echothiophate serves as an invaluable tool for establishing a baseline of maximal inhibition, thereby enabling the accurate determination of the potency of reversible test compounds.
The protocols described herein are based on the widely adopted Ellman's method, a colorimetric assay, and also touch upon fluorescence-based alternatives, providing flexibility for various laboratory setups.[5]
Signaling Pathway of Acetylcholinesterase and its Inhibition
Acetylcholinesterase plays a pivotal role in cholinergic synapses by breaking down acetylcholine (ACh) into choline and acetate, thus terminating the nerve impulse.[4] The choline is then taken up by the presynaptic neuron for the synthesis of new ACh.[4] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2]
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition: Significance and symbolism [wisdomlib.org]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Acetylcholinesterase Activity Following Echothiophate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate is a potent, long-acting, and irreversible organophosphate inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By forming a stable covalent bond with the active site of AChE, echothiophate leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[2] This mechanism of action is therapeutically exploited in the treatment of glaucoma to reduce intraocular pressure.[1] For researchers and drug development professionals, accurately detecting and quantifying the in-situ activity of AChE after echothiophate treatment is crucial for understanding its pharmacodynamics, efficacy, and potential toxicity.
These application notes provide detailed protocols for the immunohistochemical (IHC) and enzyme histochemical detection of AChE activity in tissue samples following exposure to echothiophate. The provided methodologies are designed to offer robust and reproducible results for qualitative and semi-quantitative analysis of AChE inhibition.
Data Presentation
The following table summarizes representative quantitative data on the effects of echothiophate on cholinesterase activity. It is important to note that data from direct immunohistochemical quantification of AChE inhibition by echothiophate is limited in publicly available literature. The data presented below is derived from biochemical assays and serves as an indicator of the expected level of inhibition that can be visualized with the described histochemical methods.
| Treatment Group | Tissue/Sample | Method | AChE Activity (% of Control) | Reference |
| Echothiophate (topical) | Rabbit Eye | Biochemical Assay | Ocular tissues showed marked depression of cholinesterase activity. | [3] |
| Echothiophate eye drops | Human Plasma | Biochemical Assay | 62% below normal | (Derived from a study on succinylcholine infusion) |
| Echothiophate | Erythrocytes | Biochemical Assay | Depressed levels after a few weeks of therapy. | [1] |
Note: The expected outcome in an immunohistochemical analysis would be a corresponding decrease in staining intensity in the echothiophate-treated groups compared to the control group.
Signaling Pathway and Mechanism of Action
The interaction between echothiophate and acetylcholinesterase is a critical signaling event. The following diagram illustrates the mechanism of AChE inhibition by echothiophate.
Caption: Mechanism of Acetylcholinesterase Inhibition by Echothiophate.
Experimental Protocols
Two primary methods are presented for the detection of AChE: Immunohistochemistry (IHC) for detecting the AChE protein and Enzyme Histochemistry for detecting AChE enzymatic activity.
Protocol 1: Immunohistochemistry for Acetylcholinesterase
This protocol is for the detection of the AChE protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (5-10 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-Acetylcholinesterase antibody (select a validated antibody for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes), 50% (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to standard protocols (e.g., microwave at 800W for 3 cycles of 5 minutes each).[4]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[4]
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AChE antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Expected Results: A brown precipitate will indicate the presence of the AChE protein. In echothiophate-treated tissues, the staining intensity is expected to be reduced compared to control tissues, reflecting a decrease in detectable AChE protein, potentially due to conformational changes or degradation following irreversible inhibition.
Protocol 2: Enzyme Histochemistry for Acetylcholinesterase Activity (Modified Karnovsky-Roots Method)
This method directly visualizes the enzymatic activity of AChE.
Materials:
-
Fresh frozen tissue sections (10-20 µm) on charged slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Maleate buffer (0.1 M, pH 6.0)
-
Incubation medium (prepare fresh):
-
Acetylthiocholine iodide (substrate)
-
Sodium citrate
-
Cupric sulfate
-
Potassium ferricyanide
-
-
Ethopropazine hydrochloride (optional, to inhibit butyrylcholinesterase)
-
Ammonium sulfide solution
-
Mounting medium (aqueous)
Procedure:
-
Tissue Preparation:
-
Cut fresh frozen tissue sections using a cryostat.
-
Mount on charged slides and air dry briefly.
-
Fix in cold 4% paraformaldehyde for 10-20 minutes.
-
Rinse in cold PBS (3 x 5 minutes).
-
-
Pre-incubation:
-
Rinse sections in 0.1 M maleate buffer (pH 6.0) for 10 minutes.
-
-
Incubation:
-
Incubate sections in the freshly prepared Karnovsky-Roots incubation medium at room temperature or 37°C. The incubation time will need to be optimized (e.g., 30 minutes to 2 hours), but should be consistent across all samples for comparison.
-
For specific detection of AChE, ethopropazine hydrochloride can be added to the incubation medium to inhibit butyrylcholinesterase.
-
-
Development:
-
Rinse sections in 0.1 M maleate buffer.
-
Immerse in a dilute ammonium sulfide solution for 1-2 minutes to produce a brown-black precipitate (copper sulfide).
-
Rinse thoroughly in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain lightly with a suitable nuclear stain if desired (e.g., Neutral Red).
-
Mount with an aqueous mounting medium.
-
Expected Results: A brown-black precipitate indicates sites of AChE activity. In tissues treated with echothiophate, a significant reduction or complete absence of this precipitate is expected due to the irreversible inhibition of the enzyme.
Visualizations
Experimental Workflow: Immunohistochemical Detection of AChE
Caption: Workflow for AChE Immunohistochemistry.
Logical Relationship: Interpreting Staining Results
Caption: Interpreting AChE Staining Results.
References
Troubleshooting & Optimization
Preventing degradation of echothiophate iodide in stock solutions
Welcome to the technical support center for echothiophate iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of echothiophate iodide in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing echothiophate iodide stock solutions for research purposes?
A1: For research applications, particularly in vitro assays, it is crucial to select a solvent that ensures the stability and solubility of echothiophate iodide. While the ophthalmic formulation uses a specific aqueous diluent, for general laboratory use, consider the following:
-
Water: Echothiophate iodide is water-soluble.[1][2] For many biological experiments, sterile, purified water (e.g., Milli-Q or equivalent) or a suitable buffer is the preferred solvent.
-
Organic Solvents: Based on patent literature describing the purification process, alcohols such as methanol, ethanol, or isopropanol can be used to dissolve crude echothiophate iodide.[3][4] For preparing high-concentration stock solutions that will be further diluted in aqueous media, dimethyl sulfoxide (DMSO) is a common choice for organophosphate compounds. However, it is essential to check the compatibility of DMSO with your specific experimental system, as it can have biological effects.
Q2: What are the optimal storage conditions for echothiophate iodide powder and stock solutions?
A2: Proper storage is critical to prevent degradation.
-
Powder (pre-reconstitution): The solid, unreconstituted form of echothiophate iodide is hygroscopic and should be stored under refrigeration at 2°C to 8°C .[5]
-
Reconstituted Solutions: After reconstitution in an aqueous buffer, the stability of echothiophate iodide is temperature-dependent. For the commercial ophthalmic preparation, it is recommended to store the solution at room temperature (approximately 25°C) and to discard any unused solution after 4 weeks .[5] Refrigeration of the reconstituted solution is not recommended.[5] For stock solutions prepared in organic solvents like DMSO, storage at -20°C or -80°C in small aliquots is a standard practice to minimize freeze-thaw cycles, which can accelerate degradation. When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.
Q3: My echothiophate iodide solution has changed color. Can I still use it?
A3: No. A change in the color or the appearance of cloudiness or particles in the solution is an indication of chemical degradation or contamination.[6] Such solutions should be discarded immediately to ensure the validity and reproducibility of your experimental results.
Q4: How does pH affect the stability of echothiophate iodide in aqueous solutions?
Q5: Is echothiophate iodide sensitive to light?
A5: Yes, organophosphate compounds can be susceptible to photodegradation.[6][7][8][9][10] It is a best practice to protect echothiophate iodide solutions from light by storing them in amber vials or by wrapping the container in aluminum foil, especially during long-term storage and during experiments where the solution is exposed to light for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in the experiment. | Degradation of echothiophate iodide in the stock solution. | Prepare fresh stock solutions. Ensure proper storage conditions (temperature, light protection). Validate the activity of the new stock solution with a positive control. |
| Incorrect concentration of the stock solution. | Verify the initial weight of the compound and the volume of the solvent used. If possible, determine the concentration using a validated analytical method such as HPLC. | |
| Inconsistent results between experiments. | Use of aged or improperly stored stock solutions. | Always use freshly prepared or properly aliquoted and stored stock solutions. Avoid multiple freeze-thaw cycles. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize aqueous solutions if appropriate for your application. | |
| Interaction with laboratory plastics. | Organophosphates can potentially leach from or adsorb to certain types of plastic.[1][11][12] For long-term storage, consider using glass or polypropylene containers. For short-term use, test the compatibility of your specific plasticware. | |
| Precipitate forms in the stock solution upon storage. | The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. | Prepare a less concentrated stock solution. If using an organic solvent, consider a brief warming and sonication before use to ensure complete dissolution. |
| Degradation products are precipitating out of solution. | Discard the solution and prepare a fresh stock. |
Quantitative Data Summary
Currently, specific quantitative data on the degradation kinetics of echothiophate iodide under various pH and temperature conditions for research-grade solutions is limited in the public domain. The following table summarizes the recommended storage conditions based on available information for the commercial ophthalmic product, which can serve as a starting point for laboratory stock solutions.
| Form | Solvent | Storage Temperature | Shelf Life | Reference |
| Powder | N/A | 2°C to 8°C | As per manufacturer | [5] |
| Reconstituted (Aqueous) | Manufacturer's Diluent | ~25°C (Room Temperature) | 4 Weeks (Do not refrigerate) | [5] |
| Stock Solution (Organic) | DMSO | -20°C | Up to 1 month | General Lab Practice |
| Stock Solution (Organic) | DMSO | -80°C | Up to 6 months | General Lab Practice |
Experimental Protocols
Protocol for Preparation of an Aqueous Stock Solution of Echothiophate Iodide
-
Materials:
-
Echothiophate iodide powder
-
Sterile, purified water or a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile conical tubes or vials (glass or polypropylene)
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the echothiophate iodide powder to room temperature before opening the container to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of echothiophate iodide powder using a calibrated analytical balance.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the calculated volume of sterile water or buffer to achieve the desired final concentration.
-
Vortex the solution until the powder is completely dissolved.
-
If preparing a large batch for long-term use, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the appropriate temperature (see storage recommendations above). Protect from light.
-
Protocol for Assessing the Stability of Echothiophate Iodide Solutions via HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Method optimization will be required for specific equipment and conditions.
-
Objective: To quantify the degradation of echothiophate iodide over time under specific stress conditions (e.g., different pH, temperature, light exposure).
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Echothiophate iodide stock solution
-
Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer like ammonium formate)
-
Forced degradation reagents (e.g., HCl for acidic conditions, NaOH for basic conditions, H₂O₂ for oxidative conditions)
-
Temperature-controlled incubator
-
Photostability chamber
-
-
Procedure:
-
Method Development: Develop an HPLC method that can separate the parent echothiophate iodide peak from potential degradation products.
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Incubate the echothiophate iodide solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to a controlled light source in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent echothiophate iodide.
-
-
Data Analysis:
-
Calculate the percentage of echothiophate iodide remaining at each time point.
-
Plot the concentration of echothiophate iodide versus time to determine the degradation kinetics.
-
-
Visualizations
Caption: Experimental workflow for preparing and handling echothiophate iodide stock solutions.
Caption: Mechanism of action of echothiophate iodide as an irreversible acetylcholinesterase inhibitor.
References
- 1. Leaching kinetics and bioaccumulation potential of additive-derived organophosphate esters in microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2015114470A1 - Echothiophate iodide process - Google Patents [patents.google.com]
- 4. US9708352B2 - Echothiophate iodide process - Google Patents [patents.google.com]
- 5. Phospholine Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. micro2024.sciencesconf.org [micro2024.sciencesconf.org]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
Navigating Phospholine Iodide Experiments: A Technical Support Guide
For researchers and drug development professionals utilizing Phospholine Iodide (echothiophate iodide), an irreversible organophosphate acetylcholinesterase inhibitor, precise control over its activity is paramount for experimental success. This guide provides detailed troubleshooting and frequently asked questions to effectively quench its enzymatic inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary method to quench the activity of this compound Iodide in an experiment?
The primary and most effective method to quench the activity of this compound Iodide is through the use of a cholinesterase reactivator. Pralidoxime (2-pyridine aldoxime methyl chloride or 2-PAM) is the standard agent for this purpose. It functions by reactivating the acetylcholinesterase (AChE) enzyme that has been inhibited by the organophosphate.
Q2: How does pralidoxime work to reverse the effects of this compound Iodide?
This compound Iodide irreversibly binds to the serine residue in the active site of acetylcholinesterase, rendering it inactive. Pralidoxime has a high affinity for the phosphorylated enzyme and works by removing the phosphoryl group from the serine residue, thereby regenerating the active enzyme.[1]
Q3: Can atropine be used to quench this compound Iodide activity?
Atropine does not quench the direct inhibitory effect of this compound Iodide on acetylcholinesterase. Instead, atropine is a muscarinic receptor antagonist that counteracts the downstream effects of acetylcholine accumulation. In cases of systemic exposure or significant cholinergic crisis, it is often used in conjunction with pralidoxime to manage symptoms.
Q4: What is the typical stability of this compound Iodide and pralidoxime in experimental solutions?
This compound Iodide, once reconstituted, should be stored under refrigeration (2°C to 8°C) and any unused solution should be discarded after 4 weeks.[2] Pralidoxime has shown good stability in formulations stored at room temperature (25°C), with combinations including atropine being stable for over 5 years.[3] However, the stability of both compounds can be influenced by the specific buffer composition and pH. It is recommended to prepare fresh solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete quenching of this compound Iodide activity. | 1. Insufficient concentration of pralidoxime. 2. Inadequate incubation time with pralidoxime. 3. "Aging" of the inhibited enzyme, where the phosphorylated enzyme becomes resistant to reactivation. | 1. Increase the concentration of pralidoxime. In vitro studies have used concentrations up to 10⁻³ M for effective reactivation.[4][5][6] 2. Increase the incubation time with pralidoxime. A minimum of 10 minutes is suggested, but longer times may be necessary depending on the experimental conditions.[4][5][6] 3. Administer pralidoxime as soon as possible after inhibition with this compound Iodide to prevent aging. |
| High background signal in acetylcholinesterase activity assay (e.g., Ellman's assay). | 1. Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine). 2. Presence of other thiol-containing compounds in the sample. 3. Interference from the quenching agent (pralidoxime). | 1. Run a blank control without the enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from the sample readings. 2. Ensure sample purity. If using tissue homogenates, consider a purification step. 3. Run a control with pralidoxime alone to check for any direct reaction with the assay reagents. |
| Variability in quenching efficiency between experiments. | 1. Inconsistent preparation of this compound Iodide or pralidoxime solutions. 2. Fluctuations in experimental conditions (e.g., temperature, pH). 3. Degradation of reagents over time. | 1. Prepare fresh solutions for each experiment and ensure accurate concentration calculations. 2. Maintain consistent temperature and pH throughout the experiment. For instance, reactivation studies are often performed at 25°C and a pH of 8.[4][5][6] 3. Store stock solutions appropriately and use them within their recommended shelf life. |
Experimental Protocols
In Vitro Quenching of this compound Iodide Activity in Rat Brain Homogenate
This protocol is adapted from in vitro studies on acetylcholinesterase reactivation.[4][5][6]
1. Preparation of Reagents:
-
This compound Iodide Stock Solution: Prepare a stock solution of this compound Iodide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration used to inhibit the enzyme will depend on the desired level of inhibition.
-
Pralidoxime Stock Solution: Prepare a stock solution of pralidoxime in the same buffer. Concentrations for reactivation are typically in the range of 10⁻⁵ M to 10⁻³ M.[5]
-
Rat Brain Homogenate: Homogenize rat brain tissue in a 10% (w/v) solution of cold buffer. Centrifuge the homogenate to pellet cellular debris and use the supernatant containing the acetylcholinesterase enzyme.
-
Assay Reagents (Ellman's Method):
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
2. Inhibition of Acetylcholinesterase:
-
Incubate the rat brain homogenate with the desired concentration of this compound Iodide for a set period (e.g., 30 minutes) to achieve significant enzyme inhibition (e.g., >95%).[4][5][6]
3. Quenching (Reactivation) of Acetylcholinesterase:
-
Add pralidoxime solution to the inhibited enzyme preparation to the desired final concentration.
-
Incubate for a specific time (e.g., 10 minutes) to allow for reactivation of the enzyme.[4][5][6]
4. Measurement of Acetylcholinesterase Activity:
-
Measure the acetylcholinesterase activity using the Ellman's assay.[7][8] The rate of the colorimetric reaction at 412 nm is proportional to the enzyme activity.
-
Include appropriate controls:
-
Uninhibited enzyme (100% activity).
-
Inhibited enzyme without pralidoxime (0% reactivation).
-
Blank controls for spontaneous substrate hydrolysis.
-
5. Calculation of Reactivation:
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activity of reactivated sample - Activity of inhibited sample) / (Activity of uninhibited sample - Activity of inhibited sample)] x 100
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Reference |
| Pralidoxime Concentration for Reactivation | 10⁻⁵ M | In vitro (rat brain homogenate), resulted in insufficient reactivation. | [5] |
| Pralidoxime Concentration for Reactivation | 10⁻³ M | In vitro (rat brain homogenate), showed effective reactivation. | [5] |
| Inhibition Time with Organophosphate | 30 minutes | To achieve ~96% inhibition of AChE in rat brain homogenate. | [4][5][6] |
| Reactivation Time with Pralidoxime | 10 minutes | Incubation time for pralidoxime with the inhibited enzyme. | [4][5][6] |
| Assay Temperature | 25 °C | Standard temperature for in vitro reactivation studies. | [4][5][6] |
| Assay pH | 8 | Standard pH for in vitro reactivation studies. | [4][5][6] |
Visualizing the Process
Caption: Experimental workflow for quenching this compound Iodide activity.
Caption: Acetylcholine signaling pathway and points of intervention.
References
- 1. Mechanism of the antagonism by pralidoxime and 1,1-trimethylenebis(4-hydroxyiminomethylpyridinium) of the action of echothiophate on the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Stability of Multicomponent Antidote Parenteral Formulations for Autoinjectors against Chemical War Agents (Neurotoxics) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pralidoxime--the gold standard of acetylcholinesterase reactivators--reactivation in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Mitigating off-target effects of echothiophate iodide in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of echothiophate iodide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for echothiophate iodide?
A1: Echothiophate iodide is a potent, long-acting, and irreversible organophosphate cholinesterase inhibitor.[1][2][3] It works by forming a stable covalent bond with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses and subsequent hyperstimulation of muscarinic and nicotinic receptors.[3][4]
Q2: What are the primary on-target effects in an experimental setting?
A2: In ophthalmic research, the primary on-target effects include sustained miosis (pupil constriction) and a reduction in intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1][2] In neurological or physiological studies, the expected on-target effect is the potentiation of cholinergic signaling.
Q3: Can echothiophate iodide be absorbed systemically in animal models?
A3: Yes, when administered topically to the eye, echothiophate iodide can be systemically absorbed, leading to a depression of both plasma and erythrocyte cholinesterase levels throughout the body.[1][5] This systemic exposure is the primary cause of off-target effects in animal studies.
Q4: Are there known non-cholinesterase targets of echothiophate iodide?
A4: Based on available literature, the primary pharmacological activity of echothiophate iodide is the inhibition of cholinesterases. Significant off-target binding to other receptors or enzymes is not well-documented. However, researchers should always consider the possibility of unforeseen interactions in their specific experimental system.
Q5: What are some alternative compounds if off-target effects are unmanageable?
A5: The choice of alternative depends on the research application. For glaucoma models, alternatives include pilocarpine, carbachol, brimonidine/timolol ophthalmic solutions, and methazolamide.[6][7] For studies requiring reversible cholinesterase inhibition, compounds like physostigmine or neostigmine could be considered, though they have different kinetic profiles.
Troubleshooting Guide
In Vivo / Animal Model Experiments
Issue 1: High incidence of systemic cholinergic side effects (e.g., salivation, diarrhea, respiratory distress, muscle tremors) in animal models.
-
Cause: This is likely due to significant systemic absorption of the topically administered drug.
-
Solution:
-
Refine Administration Technique: Minimize systemic absorption by applying digital pressure to the nasolacrimal duct for 1-2 minutes immediately following instillation. This prevents the solution from draining into the nasal cavity and being absorbed into the bloodstream.[8][9]
-
Reduce Drop Volume: The standard drop size often exceeds the capacity of the conjunctival sac, leading to overflow and absorption. Use a micropipette to deliver a smaller, more precise volume (e.g., 5-10 µL) to minimize systemic exposure while maintaining local efficacy.
-
Optimize Formulation: Consider increasing the viscosity of the vehicle to prolong corneal contact time and reduce drainage.
-
Dose-Response Study: Conduct a dose-response study to determine the minimum effective concentration that achieves the desired local effect with minimal systemic side effects.
-
Issue 2: Observed tolerance or reduced efficacy after prolonged administration.
-
Cause: Tolerance to echothiophate iodide can develop after extended use.
-
Solution:
-
Incorporate a "Washout" Period: If the experimental design allows, a drug-free period may help restore the animal's response to the compound.
-
Re-evaluate Dosing Schedule: In some cases, switching to an every-other-day administration schedule may maintain efficacy while reducing the development of tolerance.
-
In Vitro / Cell Culture Experiments
Issue 3: High levels of cytotoxicity or apoptosis observed in cell culture.
-
Cause: Echothiophate iodide can be cytotoxic at high concentrations, a common issue with irreversible inhibitors. The observed toxicity may be an off-target effect unrelated to cholinesterase inhibition, especially in non-neuronal cell types.
-
Solution:
-
Determine the IC50 and CC50: Perform a comprehensive dose-response curve to determine both the half-maximal inhibitory concentration (IC50) for AChE activity and the half-maximal cytotoxic concentration (CC50). The ideal experimental concentration should be well below the CC50.
-
Reduce Incubation Time: As an irreversible inhibitor, prolonged exposure may not be necessary. Determine the minimum time required for effective cholinesterase inhibition and then replace the medium to wash out the compound.
-
Use Appropriate Controls: Include a control group treated with a structurally different, reversible cholinesterase inhibitor to determine if the cytotoxicity is specific to echothiophate iodide or a general consequence of cholinergic hyperstimulation in your cell model.
-
Issue 4: Inconsistent or non-reproducible results in downstream assays.
-
Cause: Residual echothiophate iodide, due to its irreversible binding, may interfere with subsequent assays.
-
Solution:
-
Implement a Thorough Washout Protocol: After treatment, wash the cells multiple times with fresh, warm media or a suitable buffer (e.g., PBS) to remove any unbound compound before cell lysis or downstream applications.
-
Assess Cholinesterase Inhibition Directly: Confirm the on-target effect in your specific experimental setup. Use an acetylcholinesterase activity assay to verify the degree of inhibition at your chosen concentration and time point. This ensures that variability is not due to inconsistent primary drug activity.
-
Control for pH and Stability: Echothiophate iodide solutions should be freshly prepared. Ensure the pH of your culture medium does not significantly alter the compound's stability or activity.
-
Data and Protocols
Quantitative Data Summary
Table 1: Effect of Echothiophate Iodide (EI) as Adjunctive Therapy in Pseudophakic Glaucoma Patients
| Parameter | Baseline (on Maximal Medical Therapy) | After Addition of EI (0.125%) | After Discontinuation of EI |
| Mean Intraocular Pressure (IOP) | 30.4 ± 8.2 mmHg | 16.6 ± 4.2 mmHg | 27.7 ± 8.0 mmHg |
| Median Intraocular Pressure (IOP) | 29 mmHg | 17 mmHg | 28 mmHg |
| Percentage of Eyes with ≥20% IOP Reduction | N/A | 75% | N/A |
| Percentage of Eyes with ≥30% IOP Reduction | N/A | 63% | N/A |
Data extracted from a retrospective study on human patients and may be used to inform preclinical models of glaucoma.[10]
Experimental Protocols
Protocol 1: Minimizing Systemic Absorption in Animal Models (Rabbit)
-
Animal Restraint: Properly restrain the animal to ensure its safety and prevent injury.
-
Preparation: Use a calibrated micropipette to draw a precise, minimal volume (e.g., 10 µL) of the echothiophate iodide solution.
-
Instillation: Gently pull down the lower eyelid to form a conjunctival sac. Administer the drop into the sac, avoiding contact between the pipette tip and the cornea.
-
Nasolacrimal Occlusion: Immediately after instillation, use a clean finger to apply gentle pressure to the medial canthus (inner corner of the eye) for 1-2 minutes.
-
Cleaning: Use a sterile gauze pad to gently blot any excess solution from around the eye to prevent dermal absorption or ingestion via grooming.
-
Monitoring: Closely monitor the animal for any signs of systemic cholinergic effects as described in the troubleshooting guide.
Protocol 2: Determining Non-Toxic Working Concentration in Cell Culture
-
Cell Plating: Plate cells at a consistent density in a 96-well plate and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of echothiophate iodide concentrations in fresh culture medium. A typical range might be from 1 nM to 100 µM.
-
Treatment: Remove the old medium and add the various concentrations of the drug to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: After incubation, assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against drug concentration and use a non-linear regression to calculate the CC50 value. Select a working concentration for future experiments that is significantly lower than the CC50 (e.g., at least 10-fold lower) and demonstrates the desired on-target effect (e.g., AChE inhibition).
Visualizations
Caption: Workflow for troubleshooting systemic off-target effects in animal models.
Caption: Mechanism of echothiophate iodide on the cholinergic signaling pathway.
Caption: Logical workflow for a robust in vitro experiment using echothiophate iodide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 4. Routes of Administration for Ocular Medications in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. The effect of echothiophate iodide on systemic cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimizing systemic absorption of topically administered ophthalmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Echothiophate iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in Experiments with Phospholine Iodide (Echothiophate Iodide)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Phospholine Iodide (echothiophate iodide). This compound Iodide is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), and its effective use in research demands careful attention to experimental detail.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound Iodide and what is its primary mechanism of action?
This compound Iodide, with the active ingredient echothiophate iodide, is an organophosphate compound that acts as a cholinesterase inhibitor.[1][4] Its primary mechanism of action is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][2] By forming a stable covalent bond with the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh).[5] This leads to an accumulation of ACh at cholinergic synapses, enhancing parasympathetic nerve effects.[5][6]
Q2: How should this compound Iodide be prepared and stored for experimental use?
This compound Iodide is typically supplied as a sterile, white, crystalline, water-soluble, and hygroscopic solid powder for reconstitution.[6]
-
Before Reconstitution: The undiluted vials should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).
-
Reconstitution: Use the provided sterile diluent. The diluent for the commercial ophthalmic solution contains agents such as chlorobutanol, mannitol, boric acid, and sodium phosphate.[6] For research purposes, ensure the diluent is appropriate for your specific assay conditions (e.g., a specific buffer).
-
After Reconstitution: The reconstituted solution should be stored at room temperature (approximately 25°C or 77°F). Do not refrigerate the reconstituted solution. Any unused solution should be discarded after 4 weeks.
Q3: What are the common challenges in achieving reproducible results with this compound Iodide?
Reproducibility issues with this compound Iodide can arise from several factors:
-
Inaccurate Solution Preparation: Due to its hygroscopic nature, precise weighing can be challenging. Inconsistent reconstitution can lead to variability in inhibitor concentration.
-
Instability of the Reconstituted Solution: Although stable for 4 weeks at room temperature, degradation can occur, especially with improper storage or contamination.
-
Variability in Assay Conditions: Enzyme kinetic assays are highly sensitive to pH, temperature, and buffer composition. Minor variations can significantly impact results.
-
Irreversible Inhibition Kinetics: The irreversible nature of inhibition by this compound Iodide requires specific experimental designs and data analysis methods compared to reversible inhibitors.
Troubleshooting Guide
Issue 1: High Variability in Acetylcholinesterase (AChE) Inhibition Assays (e.g., Ellman's Assay)
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Iodide concentration | Ensure accurate and consistent reconstitution of the lyophilized powder. Prepare fresh dilutions for each experiment from a carefully prepared stock solution. |
| Variability in enzyme or substrate concentration | Use a consistent source and lot of AChE. Prepare fresh substrate (e.g., acetylthiocholine) solution for each experiment and keep it on ice. |
| Fluctuations in assay temperature | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
| pH shifts in the assay buffer | Prepare buffers carefully and verify the pH before each experiment. Ensure that the addition of inhibitor or substrate solutions does not significantly alter the final pH of the assay mixture. |
| Interference from the solvent | If using a solvent like DMSO to dissolve other compounds, ensure the final concentration is low and consistent across all wells, as it can affect enzyme activity. |
Issue 2: Unexpected or Inconsistent IC50 Values
| Possible Cause | Troubleshooting Step |
| Inappropriate incubation time | As this compound Iodide is an irreversible inhibitor, the IC50 value is time-dependent. Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
| Substrate competition | The presence of the substrate can protect the enzyme from inhibition. Ensure that the experimental design accounts for this, often by pre-incubating the enzyme and inhibitor before initiating the reaction with the substrate. |
| Enzyme concentration is too high | For irreversible inhibitors, the IC50 can be dependent on the enzyme concentration. Use the lowest concentration of AChE that gives a robust and linear signal in the assay. |
| Data analysis method is for reversible inhibitors | Use kinetic models and software specifically designed for analyzing irreversible enzyme inhibition to determine parameters like kinact and KI, rather than relying solely on a simple IC50 curve fit.[7][8] |
Issue 3: No or Low Enzyme Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Degraded this compound Iodide solution | Prepare a fresh stock solution from a new vial of lyophilized powder. Verify the activity of the new stock against a known positive control. |
| Inactive enzyme | Test the activity of your AChE stock with a known reversible inhibitor to ensure it is active. |
| Incorrect assay setup | Double-check all reagent concentrations, buffer pH, and the order of addition of reagents in your protocol. |
Experimental Protocols
Key Experimental Method: Determination of AChE Inhibition (IC50) using Ellman's Assay
The Ellman's assay is a widely used method for measuring cholinesterase activity. It relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
This compound Iodide (echothiophate iodide)
-
Acetylcholinesterase (AChE) from a specified source (e.g., human recombinant)
-
Acetylthiocholine iodide (ATC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol Outline:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound Iodide in the appropriate buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a working solution of AChE in the assay buffer.
-
Prepare solutions of ATC and DTNB in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound Iodide dilutions to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature. This step is critical for irreversible inhibitors.
-
Initiate the reaction by adding a mixture of ATC and DTNB to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value. For irreversible inhibitors, further kinetic analysis to determine kinact and KI is recommended.[7]
-
Quantitative Data Summary
Due to the limited availability of specific IC50 values for echothiophate iodide in publicly accessible research literature, a comparative table is provided to contextualize its potency relative to other common acetylcholinesterase inhibitors. The potency of irreversible inhibitors like echothiophate iodide is highly dependent on the pre-incubation time and assay conditions, leading to variability in reported values.
| Inhibitor | Type of Inhibition | Reported IC50 Range (Human AChE) |
| Echothiophate Iodide | Irreversible | Potent; specific values vary with assay conditions |
| Donepezil | Reversible | 5.7 - 6.7 nM |
| Tacrine | Reversible | 7.7 - 31 nM |
| Rivastigmine | Pseudo-irreversible | 430 µM (slow-binding) |
| Galantamine | Reversible | 0.39 - 1.2 µM |
Note: The IC50 values are approximate and can vary significantly based on the specific experimental conditions (e.g., enzyme source, substrate concentration, temperature, pH, and incubation time).
Visualizations
Signaling Pathway
Caption: Cholinergic synapse signaling and the inhibitory action of this compound Iodide.
Experimental Workflow
Caption: Workflow for reproducible AChE inhibition assays with this compound Iodide.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting this compound Iodide experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. getbodysmart.com [getbodysmart.com]
- 6. KEGG PATHWAY: map04725 [genome.jp]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposal of echothiophate iodide in the lab
This guide provides best practices for the safe handling and disposal of echothiophate iodide in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is echothiophate iodide and what are its primary hazards?
A1: Echothiophate iodide is a potent, long-acting, and irreversible organophosphate acetylcholinesterase inhibitor.[1][2] Its primary hazards are high acute toxicity if swallowed, and it is toxic in contact with skin or if inhaled.[3] It functions by binding to and inactivating acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][4] This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of cholinergic receptors.[4][5]
Q2: What are the recommended storage conditions for echothiophate iodide?
A2: Prior to reconstitution, echothiophate iodide should be stored under refrigeration at 2°C to 8°C.[6][7] After reconstitution, it should be stored at room temperature (approximately 25°C) and not refrigerated. Any unused solution should be discarded after four weeks.[6] It is described as a white, crystalline, water-soluble, and hygroscopic solid.[6][7]
Q3: What personal protective equipment (PPE) is required when handling echothiophate iodide?
A3: A comprehensive risk assessment should guide the selection of PPE. However, the following are generally recommended:
-
Hand Protection: Chemical-resistant gloves that have been inspected prior to use.
-
Eye Protection: Tightly fitting safety goggles or glasses.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is crucial. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Q4: What are the known chemical incompatibilities for echothiophate iodide?
A4: Echothiophate iodide can potentiate the effects of other cholinesterase inhibitors, such as succinylcholine, and organophosphate or carbamate insecticides.[8][9] Its therapeutic effect may be diminished by cyclopentolate.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results (e.g., exaggerated cholinergic effects) | Contamination of lab surfaces or equipment with echothiophate iodide. Co-administration of other cholinergic agents. | Review handling and cleaning procedures to prevent cross-contamination. Verify that no other cholinergic compounds are being used concomitantly without consideration of potential synergistic effects.[8][9] |
| Degradation of the compound | Improper storage conditions (e.g., exposure to moisture or high temperatures). | Ensure the compound is stored according to the manufacturer's recommendations (refrigerated before reconstitution, at room temperature after).[6][7] As a hygroscopic solid, minimize exposure to atmospheric moisture.[6][7] |
| Personnel feeling unwell after working with the compound (e.g., headache, nausea, dizziness) | Accidental exposure through inhalation, skin contact, or ingestion. | Immediately move the affected person to fresh air. Remove contaminated clothing and wash the affected skin area with soap and water. Seek immediate medical attention.[3] Review and reinforce safe handling procedures and the correct use of PPE. |
Data Presentation
Solubility of Echothiophate Iodide
| Solvent | Solubility | Reference(s) |
| Water | Water-soluble | [6][7][11] |
| Methanol | Soluble | [11] |
| DMSO | Slightly Soluble | [12] |
| Ethanol | Soluble | [11] |
Stability of Echothiophate Iodide
| Condition | Stability Information | Reference(s) |
| Storage (solid, unreconstituted) | Stable when stored under refrigeration (2°C to 8°C). | [6][7] |
| Storage (reconstituted solution) | Stable for up to 4 weeks at room temperature (approx. 25°C). Do not refrigerate after reconstitution. | [6] |
| pH | Specific data on pH stability is not available. However, as an ester, it is susceptible to hydrolysis, which can be accelerated by acidic or alkaline conditions. | |
| Temperature | Avoid high temperatures to prevent degradation. | |
| Light | Specific photostability data is not available. As a general precaution, store in a light-resistant container. |
Experimental Protocols
Protocol for Decontamination of Surfaces and Equipment
This protocol is adapted from general guidelines for the decontamination of organophosphates.
Materials:
-
5% sodium hypochlorite solution (bleach)
-
Sodium carbonate (washing soda)
-
Detergent
-
Personal Protective Equipment (PPE) as described in the FAQs
-
Absorbent materials (e.g., paper towels, spill pads)
-
Labeled waste bags for hazardous materials
Procedure:
-
Preparation: Ensure all necessary PPE is worn. The decontamination procedure should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Initial Cleaning: For visible spills, cover with an absorbent material to contain the spill. Carefully collect and place the absorbent material into a labeled hazardous waste bag.
-
First Wash: Scrub the contaminated area with a solution of detergent and water.
-
Decontamination: Apply a 5% sodium hypochlorite solution followed by a sodium carbonate solution to the area. Allow for a contact time of at least 15-20 minutes.
-
Rinsing: Thoroughly rinse the surface with water.
-
Drying: Dry the surface with clean paper towels.
-
Waste Disposal: Dispose of all contaminated materials (absorbent pads, paper towels, gloves, etc.) in a properly labeled hazardous waste container according to institutional and local regulations.
Protocol for Disposal of Echothiophate Iodide Waste
All echothiophate iodide waste, including unused solutions, contaminated labware, and cleaning materials, must be treated as hazardous waste.
Procedure:
-
Segregation: Collect all echothiophate iodide waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Neutralization (for aqueous waste, consult with EHS before proceeding):
-
Under the guidance of your EHS office, it may be possible to neutralize small amounts of aqueous waste by adjusting the pH to the alkaline range (e.g., with sodium hydroxide) to promote hydrolysis. This should only be done by trained personnel in a designated area with appropriate ventilation and monitoring.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," "Echothiophate Iodide," and any other required information as per your institution's guidelines.
-
Storage: Store the hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Mandatory Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by Echothiophate Iodide.
Caption: Safe Handling and Disposal Workflow for Echothiophate Iodide.
References
- 1. Echothiophate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholine Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. WO2015114470A1 - Echothiophate iodide process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Phospholine Iodide and Other Organophosphates in Cholinesterase Inhibition and Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholine Iodide, the trade name for echothiophate iodide, is a potent, long-acting organophosphate and an irreversible cholinesterase inhibitor.[1][2] Historically, it has been a significant therapeutic agent in the management of glaucoma, primarily for its ability to reduce intraocular pressure (IOP).[3][4] This guide provides a comparative analysis of the efficacy of this compound Iodide against other relevant organophosphates, focusing on its mechanism of action, in vitro potency, and clinical application in glaucoma. The information is intended to support research and development in ophthalmology and neuropharmacology.
Mechanism of Action: Irreversible Acetylcholinesterase Inhibition
Organophosphates, including this compound Iodide, exert their effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[5] By forming a stable covalent bond with the serine residue at the active site of AChE, these compounds lead to the accumulation of acetylcholine at neuromuscular junctions and cholinergic synapses.[1][5]
In the context of glaucoma, the potentiation of acetylcholine in the eye leads to ciliary muscle contraction, which in turn increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[6][7] The irreversible nature of this inhibition by organophosphates like this compound Iodide results in a prolonged duration of action.[1][3]
Below is a diagram illustrating the signaling pathway of acetylcholine and the inhibitory action of organophosphates on acetylcholinesterase.
Caption: Acetylcholine signaling and its inhibition by organophosphates.
Comparative In Vitro Efficacy: Acetylcholinesterase Inhibition
| Organophosphate | Target Enzyme | IC50 (µM) | Source |
| Echothiophate | Butyrylcholinesterase (human) | Potent inhibitor (no specific IC50 found) | [Source describing potency] |
| Isoflurophate | Acetylcholinesterase | 120 nM (0.12 µM) | DrugBank Online |
| Paraoxon | Acetylcholinesterase (human) | 4.1 x 10⁻⁸ M (0.041 µM) | PubChem |
| Chlorpyrifos | Acetylcholinesterase (human RBC) | 0.12 | (Prabhavathy Das et al., 2006) |
| Monocrotophos | Acetylcholinesterase (human RBC) | 0.25 | (Prabhavathy Das et al., 2006) |
| Profenofos | Acetylcholinesterase (human RBC) | 0.35 | (Prabhavathy Das et al., 2006) |
| Acephate | Acetylcholinesterase (human RBC) | 4.0 | (Prabhavathy Das et al., 2006) |
Note: The IC50 values are from different studies and experimental conditions may vary.
Clinical Efficacy in Glaucoma Management
Direct head-to-head clinical trials comparing the intraocular pressure-lowering effects of this compound Iodide with other organophosphates are scarce in recent literature. Much of the available comparative data for this compound Iodide involves non-organophosphate glaucoma medications, such as pilocarpine.
One study highlighted that in patients with open-angle glaucoma, echothiophate iodide was more effective at reducing diurnal intraocular pressure compared to 4% pilocarpine.[8] Specifically, 70% of eyes treated with pilocarpine exhibited IOP peaks over 24 mm Hg, whereas only 20% of eyes treated with echothiophate iodide showed similar peaks.[8]
Another study investigating the use of echothiophate iodide in pseudophakic glaucoma patients already on maximal medical therapy demonstrated a significant reduction in IOP.[9] The mean baseline IOP of 30.4 mmHg dropped to 16.6 mmHg at the final follow-up.[9] An IOP reduction of ≥20% was observed in 75% of these eyes.[9] This underscores the potency of echothiophate iodide, often reserved for cases where other treatments are insufficient.[9]
The following table summarizes the clinical efficacy of this compound Iodide in reducing intraocular pressure based on available studies.
| Study Population | Intervention | Baseline IOP (mmHg) | Final IOP (mmHg) | IOP Reduction | Key Findings |
| Open-angle glaucoma[8] | 0.06% Echothiophate Iodide | Not specified | Not specified | More effective than 4% pilocarpine in controlling diurnal IOP peaks. | Fewer patients on echothiophate experienced IOP spikes above 24 mmHg compared to pilocarpine. |
| Pseudophakic glaucoma on maximal medical therapy[9] | 0.125% Echothiophate Iodide | 30.4 ± 8.2 | 16.6 ± 4.2 | ≥20% in 75% of eyes | Echothiophate iodide significantly lowered IOP in patients unresponsive to other medications. |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro efficacy of organophosphates is commonly determined using the Ellman's method, which spectrophotometrically measures the activity of acetylcholinesterase.
Principle: The assay measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
Organophosphate inhibitor solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare stock solutions of AChE, DTNB, ATCI, and the organophosphate inhibitors in the appropriate buffer.
-
Reaction Mixture: In each well of a 96-well plate, add:
-
Phosphate buffer
-
AChE solution
-
Organophosphate inhibitor solution (or buffer for control)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Add DTNB: Add the DTNB solution to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding the ATCI substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 3-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Below is a workflow diagram for the acetylcholinesterase inhibition assay.
References
- 1. Echothiophate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 6. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Phospholine Iodide for Acetylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phospholine Iodide (echothiophate iodide) and other prominent cholinesterase inhibitors. The following sections detail the specificity of these compounds for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE), supported by experimental data and protocols.
Introduction to Cholinesterase Inhibitors
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. By increasing the levels of acetylcholine in the synapse, these inhibitors can enhance cholinergic neurotransmission. This mechanism is therapeutically valuable in a range of conditions, from glaucoma and myasthenia gravis to Alzheimer's disease. The two primary types of cholinesterases are acetylcholinesterase (AChE), predominantly found in neuronal synapses and red blood cells, and butyrylcholinesterase (BChE), which is more broadly distributed in plasma, the liver, and the nervous system. The specificity of an inhibitor for AChE over BChE is a critical factor in its therapeutic application and side-effect profile.
This compound Iodide (Echothiophate Iodide) is a long-acting, irreversible organophosphate cholinesterase inhibitor.[1][2] It forms a stable covalent bond with the active site of both AChE and BChE, leading to prolonged enzyme inhibition.[3] This potent and long-lasting action makes it effective in reducing intraocular pressure in glaucoma.[1][2]
Donepezil is a reversible and selective inhibitor of AChE, widely used in the management of Alzheimer's disease.[4] Its mechanism involves non-covalently binding to the active site of AChE.[5]
Rivastigmine is a reversible carbamate inhibitor that inhibits both AChE and BChE. Its dual inhibitory action is considered beneficial in certain stages of Alzheimer's disease where BChE levels may be elevated.
Galantamine is a reversible, competitive AChE inhibitor also used for Alzheimer's disease. It is known for its dual mechanism of action, which includes allosteric modulation of nicotinic receptors.
Neostigmine and Pyridostigmine are quaternary ammonium carbamate inhibitors that reversibly inhibit AChE. Due to their charged nature, they do not readily cross the blood-brain barrier and are primarily used for peripheral conditions like myasthenia gravis.
Comparative Analysis of Inhibitor Specificity
The specificity of a cholinesterase inhibitor is typically quantified by comparing its 50% inhibitory concentration (IC50) for AChE and BChE. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (BChE) / IC50 (AChE), provides a measure of the drug's preference for AChE. A higher SI value indicates greater selectivity for AChE.
Below is a summary of the in vitro inhibitory potency of several reversible cholinesterase inhibitors against human AChE and BChE.
| Inhibitor | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Donepezil | 6.7 | 7,400 | ~1104 |
| Rivastigmine | 4.3 | 31 | ~7.2 |
| Galantamine | 310 | 9,900 | ~32 |
| Neostigmine | 62 | 373 | ~6 |
| Pyridostigmine | 350 | 1,000 | ~2.9 |
Note: IC50 values can vary between studies depending on the experimental conditions (e.g., enzyme source, substrate concentration, incubation time). The values presented here are representative figures from comparative studies.
Experimental Protocols
The determination of AChE and BChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
In Vitro AChE and BChE Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an inhibitor required to reduce the activity of AChE and BChE by 50% (IC50).
Principle: This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine. Thiocholine is produced when the enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., human recombinant)
-
Butyrylcholinesterase (BChE) from a specified source (e.g., human serum)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Dithiobisnitrobenzoate (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Butyrylthiocholine iodide (BTCI) substrate solution
-
Test inhibitor (e.g., this compound Iodide, Donepezil) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution (AChE or BChE)
-
Test inhibitor solution at different concentrations (or buffer for the control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes). This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction (change in absorbance per minute) is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Cholinergic Synaptic Transmission and Inhibition
Caption: Cholinergic signaling pathway and the site of action for inhibitors.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of cholinesterase inhibitors.
References
In Vitro and In Vivo Correlation of Phospholine Iodide's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phospholine Iodide (echothiophate iodide) with other ophthalmic agents, focusing on its in vitro and in vivo effects. The information is intended to support research and development efforts in ophthalmology and pharmacology by presenting objective data and detailed experimental methodologies.
Executive Summary
This compound Iodide is a potent, long-acting, and irreversible organophosphate cholinesterase inhibitor.[1] Its primary therapeutic application is in the management of glaucoma and accommodative esotropia by reducing intraocular pressure (IOP). The mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) at the neuromuscular junction of the ciliary body and iris sphincter muscles.[2] This enhanced cholinergic stimulation results in miosis and increased outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP.[2][3] This guide presents a comparative analysis of this compound Iodide with other cholinesterase inhibitors and miotics, supported by experimental data from both laboratory and clinical settings.
Data Presentation
In Vitro Cholinesterase Inhibition
| Compound | Drug Class | Mechanism of Action | Receptor Target | Potency/Activity |
| This compound Iodide (Echothiophate Iodide) | Organophosphate Cholinesterase Inhibitor | Irreversibly inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][4] | Indirectly stimulates muscarinic (primarily M3) and nicotinic receptors by increasing acetylcholine levels[5] | High potency, long-acting[6] |
| Demecarium Bromide | Carbamate Cholinesterase Inhibitor | Reversibly inhibits acetylcholinesterase | Indirectly stimulates muscarinic and nicotinic receptors | Potent, long-acting |
| Pilocarpine | Cholinergic Agonist | Directly stimulates muscarinic receptors[7] | Muscarinic receptors (M1, M2, M3)[5] | Direct-acting miotic |
In Vivo Effects on Intraocular Pressure (IOP)
The following tables summarize the in vivo effects of this compound Iodide and comparator drugs on IOP in both animal models and human clinical trials.
Table 2.1: Comparative IOP Reduction in a Beagle Model of Glaucoma [8]
| Treatment (Topical Application) | Concentration | Duration of IOP Reduction |
| Echothiophate Iodide | 0.125% | 25 hours |
| 0.5% | 53 hours | |
| Demecarium Bromide | 0.125% | 49 hours |
| 0.5% | 55 hours |
Table 2.2: Clinical Comparison of IOP Reduction in Glaucoma Patients
| Study | Drug(s) and Concentration(s) | Patient Population | Key Findings |
| Retrospective Study[9] | Echothiophate Iodide 0.125% (adjunctive) | 24 eyes of pseudophakic glaucoma patients on maximal medical therapy | Mean baseline IOP of 30.4 mmHg dropped to 16.6 mmHg. IOP reduction of ≥20% in 75% of eyes and ≥30% in 63% of eyes. |
| Comparative Study[7] | Pilocarpine vs. Echothiophate Iodide | Glaucoma patients | Cholinesterase inhibitors (like echothiophate) produce better diurnal reduction of IOP and are effective in cases where cholinergic agents fail.[7] |
| Aphakic Rabbit Study[10] | Echothiophate Iodide 0.125%, Pilocarpine 4% | Aphakic rabbit eyes | Echothiophate statistically increased choroidal blood flow.[10] |
Experimental Protocols
In Vitro: Acetylcholinesterase Inhibition Assay (Adapted from Ellman's Method)
This protocol is a generalized method for determining cholinesterase inhibition and can be adapted for testing this compound Iodide.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound Iodide (test inhibitor)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound Iodide in phosphate buffer.
-
In a 96-well microplate, add 25 µL of each this compound Iodide dilution.
-
Add 50 µL of AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
To initiate the reaction, add 50 µL of DTNB solution followed by 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound Iodide compared to a control without the inhibitor.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo: Rabbit Model of Ocular Hypertension
This protocol describes a general method for inducing ocular hypertension in rabbits to evaluate the efficacy of IOP-lowering drugs like this compound Iodide.
Animals:
-
New Zealand white rabbits
Induction of Ocular Hypertension:
-
Several methods can be used, including the injection of alpha-chymotrypsin into the posterior chamber, laser photocoagulation of the trabecular meshwork, or intracameral injection of viscous substances.[11]
Experimental Procedure:
-
Measure baseline IOP in both eyes of each rabbit using a tonometer.
-
Induce ocular hypertension in one eye of each rabbit, with the contralateral eye serving as a control.
-
After stabilization of elevated IOP, topically administer a single drop of this compound Iodide solution (e.g., 0.125%) to the hypertensive eye.
-
Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-instillation.
-
Pupil diameter can also be measured at the same time points.
-
The percentage reduction in IOP from baseline is calculated and compared between the treated and control eyes.
Mandatory Visualization
Signaling Pathway of this compound Iodide in the Eye
Caption: Mechanism of action of this compound Iodide in lowering intraocular pressure.
Experimental Workflow for In Vivo IOP Study
Caption: Workflow for evaluating the in vivo efficacy of this compound Iodide.
References
- 1. Echothiophate - Wikipedia [en.wikipedia.org]
- 2. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic receptor agonists and antagonists: effects on ocular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of topically applied demecarium bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood flow in aphakic rabbit eyes after sub-chronic glaucoma drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of echothiophate iodide and pilocarpine in a research setting
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent cholinergic agents used in ophthalmic research: echothiophate iodide, an irreversible acetylcholinesterase inhibitor, and pilocarpine, a direct-acting muscarinic receptor agonist. The following sections detail their mechanisms of action, comparative efficacy in intraocular pressure (IOP) reduction, duration of action, and side effect profiles, supported by experimental data and detailed protocols.
Mechanism of Action
Echothiophate iodide and pilocarpine both lower intraocular pressure by enhancing the cholinergic stimulation of the ciliary muscle and iris sphincter. However, they achieve this through distinct molecular pathways.
Pilocarpine: As a direct-acting cholinergic agonist, pilocarpine directly binds to and activates muscarinic receptors, primarily the M3 subtype, located on the ciliary muscle and iris sphincter.[1] This activation leads to ciliary muscle contraction, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP.[2]
Echothiophate Iodide: In contrast, echothiophate iodide is an organophosphate compound that acts as a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[3] By inhibiting AChE, echothiophate iodide leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged stimulation of muscarinic receptors on the ciliary muscle and iris sphincter.[3] This amplified cholinergic signaling produces a more sustained reduction in IOP compared to direct-acting agonists.[4][5]
Signaling Pathway Diagrams
The distinct mechanisms of action of pilocarpine and echothiophate iodide are visualized in the following signaling pathway diagrams.
References
Assessing the Long-Term Neurological Impact of Echothiophate Iodide Compared to Other Cholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term neurological impact of echothiophate iodide, an irreversible organophosphate cholinesterase inhibitor, with other commonly used cholinesterase inhibitors. The information presented is based on available preclinical and clinical data, highlighting the differences in their mechanisms of action and associated neurological effects.
Executive Summary
Echothiophate iodide, primarily used in the treatment of glaucoma, is a potent, long-acting irreversible cholinesterase inhibitor.[1][2] Its irreversible binding to acetylcholinesterase (AChE) leads to a prolonged increase in acetylcholine levels. While effective in lowering intraocular pressure, its potential for systemic absorption raises concerns about long-term neurological consequences.[1][3] This guide contrasts the neurological profile of echothiophate iodide with that of other inhibitors, including both irreversible organophosphates and reversible inhibitors primarily used in the management of Alzheimer's disease, such as donepezil, rivastigmine, and galantamine. The key distinction lies in the duration and nature of AChE inhibition, which significantly influences their long-term safety profiles.
Data Presentation: Comparative Neurological Adverse Events
The following tables summarize the reported neurological adverse events associated with echothiophate iodide and other selected cholinesterase inhibitors. It is important to note that direct comparative long-term studies are limited, and the data is compiled from various sources, including preclinical and clinical studies, and pharmacovigilance databases.
Table 1: Long-Term Neurological Impact of Echothiophate Iodide (Irreversible Organophosphate)
| Neurological Effect | Description | Supporting Evidence |
| Chronic Organophosphate-Induced Neuropsychiatric Disorders (COPIND) | A syndrome characterized by cognitive deficits (memory, attention, information processing), mood disorders (anxiety, depression), and other neurological symptoms. | Associated with chronic exposure to organophosphates.[4] |
| Systemic Cholinergic Effects | Due to systemic absorption, may lead to muscle weakness, fasciculations, and in severe cases, respiratory paralysis.[3][5][6] | Case reports have documented severe cholinergic syndrome from ophthalmic application.[5] |
| Potential for Seizures | Cholinergic overstimulation can lower the seizure threshold. | A known risk for cholinesterase inhibitors in general.[7] |
| Cognitive Impairment | Long-term cognitive deficits have been observed following acute organophosphate poisoning.[4] | Animal models of organophosphate exposure show impairments in learning and memory.[8] |
Table 2: Long-Term Neurological Impact of Reversible Cholinesterase Inhibitors (Used in Alzheimer's Disease)
| Neurological Effect | Donepezil | Rivastigmine | Galantamine | Supporting Evidence |
| Dizziness | Common | Common | Common | [7] |
| Insomnia | Common | Common | Common | [7] |
| Muscle Cramps | Common | Common | Common | [7] |
| Convulsions | Rare | Rare | Rare | [7] |
| Death (as reported adverse event) | Lower Reporting Odds Ratio (ROR) | Higher ROR | Lower ROR | [5] |
| Cardiovascular Events (Serious) | - | - | Lower risk compared to low-dose donepezil | [8] |
Experimental Protocols
Detailed methodologies for assessing the neurological impact of cholinesterase inhibitors are crucial for reproducible research. Below are summaries of key experimental protocols.
Assessment of Chronic Neurotoxicity in Rodent Models
This protocol is adapted from the OECD Test Guideline 424 for neurotoxicity studies in rodents.[9][10]
-
Animal Model: Adult rats are typically used.
-
Dosing Regimen: The test substance (e.g., echothiophate iodide administered systemically or topically to assess absorption) is administered daily for a subchronic (90 days) or chronic (1 year or longer) period. At least three dose levels and a control group are used.
-
Functional Observatory Battery (FOB): A series of non-invasive tests to assess nervous system function. This includes:
-
Home cage observations: Posture, activity level, and grooming.
-
Open field assessment: General motor activity, gait, and arousal.
-
Sensory tests: Response to auditory, visual, and tactile stimuli.
-
Neuromuscular tests: Grip strength and motor coordination (e.g., rotarod test).
-
Physiological measurements: Body weight, food and water consumption.
-
-
Motor Activity Assessment: Automated devices are used to quantify locomotor activity over a set period.
-
Neuropathology: At the end of the study, animals are perfused, and brain and peripheral nervous tissues are collected for histopathological examination. This includes staining for neuronal damage, demyelination, and glial changes.
-
Cholinesterase Activity Measurement: Blood and brain tissue samples are collected to measure the level of AChE inhibition.
Assessment of Neuronal Cell Viability and Apoptosis in Vitro
This protocol outlines a general method for evaluating the direct neurotoxic effects of cholinesterase inhibitors on cultured neurons.
-
Cell Culture: Primary neuronal cultures (e.g., from rat cortex or hippocampus) or neuronal cell lines (e.g., SH-SY5Y) are used.
-
Treatment: Cells are exposed to varying concentrations of the cholinesterase inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
MTT Assay: Measures the metabolic activity of viable cells. A reduction in MTT conversion to formazan indicates decreased cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Western Blot Analysis: Measures the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Mandatory Visualization
Signaling Pathways
The long-term neurological effects of cholinesterase inhibitors are mediated by complex signaling pathways. Organophosphate inhibitors like echothiophate iodide can induce neuronal apoptosis through the activation of MAPK pathways and oxidative stress. In contrast, some reversible inhibitors used for Alzheimer's disease have been shown to have neuroprotective effects through the PI3K/Akt pathway.
Caption: Contrasting signaling pathways of organophosphate-induced apoptosis and reversible inhibitor-mediated neuroprotection.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the chronic neurotoxicity of an ophthalmic cholinesterase inhibitor in a rodent model.
Caption: Experimental workflow for chronic neurotoxicity assessment of ophthalmic cholinesterase inhibitors.
Conclusion
The long-term neurological impact of echothiophate iodide, as an irreversible organophosphate cholinesterase inhibitor, presents a different risk profile compared to reversible inhibitors. The potential for systemic absorption and subsequent chronic neuropsychiatric and cognitive deficits warrants careful consideration, especially in vulnerable populations. In contrast, reversible inhibitors like those used for Alzheimer's disease, while having their own set of neurological side effects, have also been investigated for potential neuroprotective properties.
Further direct comparative studies are essential to fully elucidate the relative long-term neurological safety of echothiophate iodide. Researchers and drug development professionals should consider the distinct mechanisms of action and utilize comprehensive neurotoxicity assessment protocols when evaluating the safety of novel and existing cholinesterase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Systemic effects of topical ophthalmic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. dovepress.com [dovepress.com]
- 8. Comparison of cholinesterase inhibitor safety in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phospholine (Echothiophate Iodide)
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. Phospholine (echothiophate iodide), a potent organophosphate and long-acting cholinesterase inhibitor, requires stringent disposal protocols to mitigate risks to personnel and the environment.[1][2][3] Adherence to these procedures is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Disposal Protocols
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with the skin and eyes.[4][5] Work should be conducted in a well-ventilated area.[4] In the event of a spill, it is essential to contain the source if it is safe to do so and to collect the spilled material using a method that minimizes dust generation, such as a damp cloth or a filtered vacuum.[1] The collected waste should be placed in a clearly labeled, sealed container for disposal.[1]
Key Disposal Don'ts:
-
Do not flush this compound down a toilet or pour it down a drain unless specifically instructed by your institution's environmental health and safety (EHS) office or local regulations.[6][7]
-
Do not dispose of this compound with regular household garbage.[8]
-
Do not reuse the original container for any other purpose.[9]
Step-by-Step Disposal Plan for Laboratory Settings
The recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] For unused or expired this compound, consult your institution's EHS office or a licensed hazardous waste disposal company for guidance.
Disposal Options Summary
| Disposal Method | Key Considerations & Safety Measures | Regulatory Framework |
| Licensed Chemical Destruction Plant/Controlled Incineration | The preferred and safest method for complete degradation of the hazardous compound.[4] Ensures environmental protection and compliance. Requires handling by trained personnel and transportation to a specialized facility. | Resource Conservation and Recovery Act (RCRA) for hazardous waste.[10][11] |
| Drug Take-Back Programs | Some localities may have programs for the collection of unused pharmaceuticals.[6] Check with your local pharmacy or waste management authority. | Varies by state and local regulations. |
| In-Lab Deactivation (if applicable) | No single accepted method for chemical deactivation of all agents exists.[12] Any in-lab deactivation protocol must be approved by your institution's EHS office. | Must comply with institutional and local hazardous waste regulations. |
| Household Disposal (Not Recommended for Labs) | For expired personal medication, if no other options are available, mix the drug with an undesirable substance like coffee grounds or kitty litter, place it in a sealed bag, and dispose of it in the trash.[13][14] This is generally not appropriate for laboratory quantities. | Governed by local and state household hazardous waste guidelines.[9] |
Experimental Protocols Referenced in Safety and Disposal
The procedures outlined for the disposal of this compound are based on established safety protocols for handling hazardous chemicals and do not stem from specific laboratory experiments cited in the search results. The primary guidance comes from safety data sheets (SDS) and regulatory agency recommendations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. Handling, Storing & Disposing of Pesticides and Insecticides - NEDT [nedt.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. mskcc.org [mskcc.org]
- 7. cityofshelley.org [cityofshelley.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Disposal of Pesticides [npic.orst.edu]
- 10. epa.gov [epa.gov]
- 11. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 12. web.uri.edu [web.uri.edu]
- 13. dea.gov [dea.gov]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Phospholine Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Phospholine Iodide (echothiophate iodide), a potent cholinesterase inhibitor. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound Iodide, especially in its powdered form, minimizing exposure is paramount. It is classified as acutely toxic if swallowed, and systemic absorption can occur through skin contact and inhalation.[1][2] The following PPE and safety measures are mandatory.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Family | Cholinesterase inhibitor, Organophosphate | [1] |
| GHS Classification | Acute Oral Toxicity: Category 3 | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301 - Toxic if swallowed | [1] |
| Storage (Unreconstituted) | 2°C to 8°C (Refrigerated) | [3][4] |
| Storage (Reconstituted) | Room temperature (~25°C) | [3][5] |
| Stability (Reconstituted) | Discard after 4 weeks | [3][5] |
Handling and Disposal Plan
Engineering Controls:
-
Work in a well-ventilated area. For operations that may generate dust, mist, or fumes, use a fully enclosed process or a ventilation system with HEPA filtration.[1]
-
Restrict access to the work area where this compound Iodide is being handled.[1]
Personal Handling Procedures:
-
Hand Hygiene: Wash hands thoroughly with soap and water before and after handling the substance.[1][6]
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]
-
Minimize Dust: Take care to minimize dust generation and accumulation when working with the powdered form.[1]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Exposure to Pesticides: Individuals exposed to carbamate- or organophosphate-type insecticides and pesticides should wear a respiratory mask and change clothes frequently due to the risk of additive systemic effects.[4][5][7]
Spill Management:
-
Small Spills (Dry): Use a damp cloth or a filtered vacuum to clean up spills of dry solids to control dust generation.[1]
-
Large Spills: Evacuate non-essential personnel from the affected area. Clean-up should only be performed by trained personnel wearing appropriate PPE.[1]
-
Containment: Contain the source of the spill if it is safe to do so.[1]
-
Waste: Place all spilled material and clean-up supplies into a labeled, sealed container for proper disposal.[1]
Disposal:
-
Dispose of unused or expired this compound Iodide in accordance with all local, state, and federal regulations.[1]
-
Do not flush down a toilet or pour down a drain unless specifically instructed to do so.[5] Consult with your institution's environmental health and safety department for specific guidance.
-
After reconstitution, any unused solution should be discarded after 4 weeks.[3][5]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound Iodide from receipt to disposal.
Caption: Workflow for the safe handling of this compound Iodide.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. ferapharma.com [ferapharma.com]
- 7. drugs.com [drugs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
